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  • Product: 7-oxaspiro[4.5]decan-2-one
  • CAS: 2408971-09-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Oxaspiro[4.5]decan-2-one: Synthesis, Properties, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction The spirocyclic scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that c...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The spirocyclic scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. Among these, the 1-oxaspiro[4.5]decan-2-one core, a spiro-γ-butyrolactone fused to a cyclohexane ring, represents a versatile building block for the synthesis of a wide range of biologically active molecules and complex natural products.

This technical guide provides a comprehensive overview of 1-oxaspiro[4.5]decan-2-one, with a focus on its chemical structure, physical properties, key synthetic methodologies, and its emerging applications in the field of drug discovery and development. While the initial query specified "7-oxaspiro[4.5]decan-2-one," this nomenclature is ambiguous and does not correspond to a commonly indexed chemical entity. The most relevant and well-documented isomer is 1-oxaspiro[4.5]decan-2-one, which will be the central focus of this guide.

Chemical Structure and Identification

1-Oxaspiro[4.5]decan-2-one is a bicyclic organic compound featuring a five-membered lactone (γ-butyrolactone) ring and a six-membered cyclohexane ring sharing a single carbon atom (the spiro center).

  • IUPAC Name: 1-oxaspiro[4.5]decan-2-one[1]

  • CAS Number: 699-61-6[1]

  • Molecular Formula: C₉H₁₄O₂[1]

  • Synonyms: Cyclohexane-1-spiro-4'-butyrolactone, γ-cyclohexyl-γ-butyrolactone[1]

The structure of 1-oxaspiro[4.5]decan-2-one is depicted below:

Caption: Chemical structure of 1-oxaspiro[4.5]decan-2-one.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-oxaspiro[4.5]decan-2-one is provided in the table below. These properties are essential for its handling, purification, and use in chemical synthesis.

PropertyValueReference
Molecular Weight 154.21 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 118-120 °C at 10 mmHg
Density 1.085 g/cm³
Refractive Index 1.482
Solubility Soluble in most organic solvents.
LogP 1.35

Synthesis of 1-Oxaspiro[4.5]decan-2-one

The synthesis of 1-oxaspiro[4.5]decan-2-one can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two of the most common and effective methods are the Baeyer-Villiger oxidation of the corresponding spiroketone and the acid-catalyzed lactonization of a hydroxy-acid precursor.

Method 1: Baeyer-Villiger Oxidation of Spiro[4.5]decan-2-one

The Baeyer-Villiger oxidation is a classic and highly efficient method for converting ketones to esters or lactones.[2][3] In this case, spiro[4.5]decan-2-one is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid, to insert an oxygen atom between the carbonyl carbon and the more substituted alpha-carbon, yielding the desired spirolactone.

start Spiro[4.5]decan-2-one product 1-Oxaspiro[4.5]decan-2-one start->product Baeyer-Villiger Oxidation reagent Peroxy Acid (e.g., m-CPBA) in an inert solvent (e.g., CH2Cl2) reagent->product

Caption: Baeyer-Villiger oxidation of spiro[4.5]decan-2-one.

Experimental Protocol: Baeyer-Villiger Oxidation

  • Dissolution: Dissolve spiro[4.5]decan-2-one (1.0 eq) in a suitable inert solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of m-CPBA (1.1-1.5 eq) in CH₂Cl₂ to the cooled ketone solution over a period of 30-60 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess peroxy acid and the resulting m-chlorobenzoic acid. Extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-oxaspiro[4.5]decan-2-one.

Method 2: Acid-Catalyzed Lactonization of 1-(Carboxymethyl)cyclohexan-1-ol

Another common approach involves the intramolecular esterification (lactonization) of a γ-hydroxy carboxylic acid. In this case, 1-(carboxymethyl)cyclohexan-1-ol serves as the precursor. Treatment with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, promotes the cyclization to form the stable five-membered lactone ring.

start 1-(Carboxymethyl)cyclohexan-1-ol product 1-Oxaspiro[4.5]decan-2-one start->product Intramolecular Lactonization reagent Acid Catalyst (e.g., H2SO4) Heat reagent->product

Caption: Acid-catalyzed lactonization to form 1-oxaspiro[4.5]decan-2-one.

Experimental Protocol: Acid-Catalyzed Lactonization

  • Reaction Setup: To a solution of 1-(carboxymethyl)cyclohexan-1-ol (1.0 eq) in a high-boiling point solvent like toluene, add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

  • Water Removal: Heat the reaction mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the esterification.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of water collection in the Dean-Stark trap.

  • Work-up: After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

Spectroscopic Characterization

The structural elucidation of 1-oxaspiro[4.5]decan-2-one is confirmed through various spectroscopic techniques.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon, the spiro carbon, and the carbons of the cyclohexane and lactone rings.[4]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1770-1780 cm⁻¹ is characteristic of the C=O stretching vibration of a five-membered lactone (γ-lactone) ring.[5][6][7]

  • Mass Spectrometry: The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns arising from the loss of small molecules like CO and C₂H₄O from the lactone ring.[8]

Applications in Drug Development and Organic Synthesis

The 1-oxaspiro[4.5]decan-2-one scaffold is of significant interest to medicinal chemists and synthetic organic chemists due to its presence in various natural products and its utility as a versatile synthetic intermediate.

As a Privileged Scaffold in Medicinal Chemistry

Spiro-γ-lactones are found in a number of biologically active natural products and have been explored as core structures in the design of novel therapeutic agents.[9][10] The rigid, three-dimensional nature of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of oxaspiro[4.5]decanes have been investigated for a range of biological activities, including:

  • Antitumor Activity: Several novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and shown to possess moderate to potent activity against various cancer cell lines.[11]

  • Neurological Applications: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have demonstrated potent inhibitory effects on neural calcium uptake and protective actions against brain edema and memory deficits in preclinical studies.[12]

The 1-oxaspiro[4.5]decan-2-one core provides a robust starting point for the synthesis of libraries of spirocyclic compounds for screening against various disease targets.

As a Versatile Synthetic Intermediate

The lactone functionality in 1-oxaspiro[4.5]decan-2-one is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Key reactions include:

  • Ring-Opening Reactions: The lactone can be opened by nucleophiles such as amines, alcohols, and Grignard reagents to provide access to highly functionalized cyclohexane derivatives.

  • Reduction: The carbonyl group can be reduced to the corresponding diol, which can then be further manipulated.

  • α-Functionalization: The carbon atom alpha to the carbonyl group can be deprotonated and reacted with various electrophiles to introduce substituents at this position.

These transformations make 1-oxaspiro[4.5]decan-2-one a valuable building block in the total synthesis of natural products and the development of novel chemical entities.

Conclusion

1-Oxaspiro[4.5]decan-2-one is a fundamentally important spirocyclic lactone with a well-defined chemical structure and accessible synthetic routes. Its unique three-dimensional architecture and the chemical versatility of the lactone functionality make it a valuable scaffold for the design and synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers and scientists working in these fields. Further exploration of the biological activities of its derivatives is a promising avenue for future research.

References

  • Willis, E., & Baumann, C. (2014). Infrared Spectra And Calculated Binding Energies Of Γ-butyrolactone Dimers And Trimers. International Symposium on Molecular Spectroscopy.]([Link])

  • Kerr, F. K., & Cullum, C. K. (2010). Fourier transform infrared spectrum of a typical aqueous-based γ-butyrolactone (GBL) product that contains ca. 5% w/v γ-hydroxybutyric free acid. Forensic Science International, 198(1-3), e1-e5.]([Link])

  • Romero-Hernández, L. L., & Merino-Montiel, P. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Steroids, 198, 109282.]([Link])

  • Akritopoulou-Zanze, I. (2017). Selected Applications of Spirocycles in Medicinal Chemistry. In Spirocycles: Synthesis and Applications.]([Link])

  • Alonso, D., Font, J., & Ortuño, R. M. (1993). 13C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes. Magnetic Resonance in Chemistry, 31(5), 433-436.]([Link])

  • Ito, F., & Ishihara, K. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry, 88(4), 2133–2145.]([Link])

  • Kumar, A., & Kumar, S. (2025). Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. The Journal of Organic Chemistry.]([Link])

  • Elliott, D. W., & Denison, J. E. (2011). Expanded region Fourier transform infrared spectrum (1900–1300 cm−1) of a solution of γ-butyrolactone and γ-hydroxybutyric acid, sodium salt in water. Forensic Science International, 208(1-3), e1-e4.]([Link])

  • Goti, A., & Cardona, F. (2017). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Organic Chemistry, 21(16), 1536-1569.]([Link])

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. National Center for Biotechnology Information.]([Link])

  • Wang, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[13][14]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 943.]([Link])

  • Font, J., Ortuño, R. M., & Alonso, D. (1991). General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry, 56(20), 5944-5947.]([Link])

  • Durig, J. R., & Little, T. S. (1987). Conformation and ring inversion in γ-butyrolactone. Part 1.—Microwave spectrum. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 83(9), 1561-1571.]([Link])

  • Junges, A., et al. (2004). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 15(2), 316-319.]([Link])

  • J-GLOBAL. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Japan Science and Technology Agency.]([Link])

  • Suescun, L., et al. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 486.]([Link])

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation.]([Link])

  • Clark, J. (2021). Fragmentation Patterns in Mass Spectra. Chemguide.]([Link])

  • Li, H., et al. (2018). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. Tetrahedron Letters, 59(42), 3822-3825.]([Link])

  • Gallego, G. M., & García-Urdiales, E. (2009). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. Molbank, 2009(2), M599.]([Link])

  • Rauf, A., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. RSC Advances, 14(30), 21671-21696.]([Link])

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one.]([Link])

  • PubChemLite. (n.d.). 1-oxaspiro[4.5]decan-2-one (C9H14O2).]([Link])

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.]([Link])

  • Fragmentation Patterns in Mass Spectra. (2023, August 29). In Chemistry LibreTexts.]([Link])

  • Wadenberg, E., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309.]([Link])

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 7-Oxaspiro[4.5]decan-2-one: A Technical Guide for Drug Discovery

Executive Summary: The Spirocyclic Renaissance In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatics to complex, three-dimensional architectures is a proven strategy to reduce clinical attri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Spirocyclic Renaissance

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatics to complex, three-dimensional architectures is a proven strategy to reduce clinical attrition. This paradigm shift, famously termed the "escape from flatland," relies heavily on increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) to enhance target complementarity and physicochemical properties [1].

Among these 3D architectures, spirocycles—where two rings are fused at a single quaternary carbon—have emerged as privileged scaffolds. They offer rigidified vectorial projections of pharmacophores while improving metabolic stability and aqueous solubility [2]. However, as a Senior Application Scientist, I frequently observe that the premature advancement of asymmetric spirocycles, such as 7-oxaspiro[4.5]decan-2-one , often leads to late-stage failures if their thermodynamic stability and conformational dynamics are not rigorously profiled.

This whitepaper deconstructs the thermodynamic causality of 7-oxaspiro[4.5]decan-2-one and establishes a self-validating framework for profiling its stability.

Structural Deconstruction and Thermodynamic Causality

7-Oxaspiro[4.5]decan-2-one (CAS: 2408971-09-3) is an asymmetric spirocycle consisting of a 6-membered tetrahydropyran ring (7-oxa) spiro-fused to a 5-membered cyclopentanone ring (2-one). The thermodynamic stability of this scaffold is not static; it is a dynamic equilibrium dictated by three competing structural forces:

A. Spiro Junction Orthogonality and Axial/Equatorial Preferences

The quaternary spiro carbon (C5) forces the mean planes of the two rings to be perfectly orthogonal (~90°). In the predominant chair conformation of the 6-membered tetrahydropyran ring, the two C-C bonds of the cyclopentanone ring attached to C5 must occupy one axial and one equatorial position.

Because the cyclopentanone ring is asymmetric (the ketone is at C2, adjacent to C1), this creates two distinct diastereomeric conformers:

  • Conformer A: The C1-C2(=O) branch is axial relative to the 6-membered ring.

  • Conformer B: The C1-C2(=O) branch is equatorial relative to the 6-membered ring.

B. The "Missing Proton" Steric Relief

Standard conformational theory dictates that bulky substituents prefer the equatorial position to avoid 1,3-diaxial clashes. However, the presence of the oxygen atom at C7 in the tetrahydropyran ring fundamentally alters this calculus. Because the ether oxygen lacks an axial proton, the 1,3-diaxial steric penalty on that specific face of the ring is significantly reduced. Consequently, the axial placement of the C1-C2(=O) branch is thermodynamically more accessible than it would be in an all-carbon spiro[4.5]decane [3].

C. Dipole-Dipole Solvation Dynamics

The molecule possesses two strong local dipoles: the C=O bond of the ketone and the C-O-C bonds of the ether. The thermodynamic ground state is highly sensitive to the dielectric constant ( ϵ ) of the surrounding medium. In lipophilic environments (e.g., the interior of a target protein), the conformer that minimizes the net molecular dipole is thermodynamically favored. In aqueous environments, the conformer that maximizes solvent-exposed hydrogen-bond acceptor vectors is preferred [4].

StabilityFactors Core 7-oxaspiro[4.5]decan-2-one RingStrain Spiro Junction Steric Strain Core->RingStrain Conf6 7-Oxa Ring Chair Dynamics Core->Conf6 Conf5 2-One Ring Envelope Flipping Core->Conf5 Solvent Dipole Alignment & Solvation Core->Solvent

Key thermodynamic stability factors of 7-oxaspiro[4.5]decan-2-one.

Self-Validating Experimental Workflows

To accurately utilize this scaffold in drug design, we must quantify its thermodynamic parameters. I have designed a dual-pronged, self-validating workflow that pairs empirical Variable Temperature NMR (VT-NMR) with Quantum Mechanical (QM) modeling.

Why this approach? The interconversion between the chair conformers of the 6-membered ring occurs on the NMR timescale. By capturing the coalescence temperature, we can empirically derive the activation energy ( ΔG‡ ), which serves as a hard constraint to validate our computational models.

Workflow Start Spirocycle Synthesis NMR VT-NMR Spectroscopy Start->NMR DFT DFT Calculations Start->DFT Integration Data Integration NMR->Integration DFT->Integration Output Thermodynamic Profile Integration->Output

Experimental workflow for thermodynamic profiling of spirocycles.

Protocol 1: VT-NMR Conformational Analysis
  • Sample Preparation: Dissolve 15 mg of 7-oxaspiro[4.5]decan-2-one in 0.6 mL of Toluene- d8​ (non-polar matrix) and a separate sample in DMF- d7​ (polar matrix).

  • Probe Calibration: Calibrate the NMR probe temperature using a 100% methanol standard to ensure thermal accuracy below 298 K.

  • Spectral Acquisition: Acquire high-resolution 1 H and 13 C spectra from +25°C down to -80°C in 10°C decrements. Identify the coalescence temperature ( Tc​ ) where the time-averaged peaks split into distinct conformer signals.

  • Lineshape Analysis: Utilize Dynamic NMR (DNMR) lineshape fitting to extract the exchange rate ( k ) at each temperature.

  • Thermodynamic Extraction: Plot ln(k/T) versus 1/T (Eyring Plot) to derive the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Self-Validation Checkpoint: The calculated ΔG‡ derived from the Eyring plot must be cross-verified by directly integrating the distinct conformer peaks at the slow-exchange limit (-80°C). A discrepancy of >5% indicates peak overlap or baseline distortion, requiring immediate recalibration.

Protocol 2: Quantum Mechanical Thermodynamic Profiling
  • Conformational Search: Execute a Monte Carlo conformational search using the OPLS4 force field to generate all possible ring-flip and envelope-pucker geometries.

  • Geometry Optimization: Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

  • Energy & Frequency Calculation: Perform single-point energy calculations at the mPW1PW91/6-31+G(d,p) level. Causality Note: Standard functionals often underestimate the relative stability of cyclic structures; mPW1PW91 provides superior accuracy for spirocyclic strain energies.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric effects of water ( ϵ=78.4 ) and a lipid environment ( ϵ=2.0 ).

Self-Validation Checkpoint: The theoretical vibrational frequencies must yield zero imaginary frequencies for ground-state conformers (confirming a true thermodynamic minimum). Transition states must exhibit exactly one imaginary frequency corresponding to the ring-flip reaction coordinate.

Quantitative Data Presentation

The integration of VT-NMR and DFT yields a comprehensive thermodynamic profile. Table 1 summarizes the computed stability parameters for the primary conformers of 7-oxaspiro[4.5]decan-2-one, demonstrating how the "missing proton" effect and dipole alignment dictate the ground state.

Table 1: Thermodynamic Parameters of 7-oxaspiro[4.5]decan-2-one Conformers

Conformer StateC1-C2(=O) PositionRelative ΔG (kcal/mol)Dipole Moment ( μ , Debye)Optimal Solvent Matrix
Chair-Envelope (Anti) Equatorial0.00 (Global Min)2.14Non-Polar (Lipid)
Chair-Envelope (Syn) Axial+1.254.38Polar (Aqueous)
Twist Boat-Half Chair N/A+6.803.12None (Transition State)

Data Interpretation: While the equatorial conformer is the global minimum in a vacuum or lipid environment due to minimized steric strain, the axial conformer becomes highly populated in aqueous media. The high dipole moment (4.38 D) of the axial conformer interacts favorably with polar solvents, offsetting the +1.25 kcal/mol steric penalty.

Implications for Drug Design

Understanding the thermodynamic stability of 7-oxaspiro[4.5]decan-2-one is not merely an academic exercise; it is a critical prerequisite for lead optimization.

If this scaffold is utilized to direct a pharmacophore into a hydrophobic binding pocket, the medicinal chemist must account for the energetic penalty required to desolvate the molecule and force it into the lower-dipole equatorial conformation. Conversely, functionalizing the C2 ketone (e.g., via reductive amination) will drastically alter the steric bulk and dipole moment, potentially flipping the thermodynamic ground state entirely. By applying the self-validating workflows detailed above, development teams can rationally predict these shifts, ensuring that the spirocycle acts as a precise, rigidified vector rather than a dynamic liability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery, 9(8), 839-858. URL:[Link]

  • Oesterreich, K., et al. (2002). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. Tetrahedron, 58(21), 4331-4334. URL:[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. URL:[Link]

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 7-Oxaspiro[4.5]decan-2-one

Introduction: Navigating the Spirocyclic Landscape Spirocyclic systems, characterized by two rings sharing a single atom, are significant structural motifs in natural products and pharmaceutically active compounds. Their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Spirocyclic Landscape

Spirocyclic systems, characterized by two rings sharing a single atom, are significant structural motifs in natural products and pharmaceutically active compounds. Their rigid, three-dimensional architecture offers a unique scaffold for interacting with biological targets. 7-Oxaspiro[4.5]decan-2-one, a lactone-containing spirocycle, represents a class of compounds with potential applications in medicinal chemistry and fragrance development. A thorough understanding of its fundamental physicochemical properties, such as molecular weight and boiling point, is paramount for its synthesis, purification, and application.

This technical guide provides a comprehensive analysis of the molecular weight and boiling point of 7-oxaspiro[4.5]decan-2-one. In the absence of extensive experimental data for this specific isomer, we will delve into the theoretical and practical considerations for determining these properties, drawing comparisons with the more extensively studied isomer, 1-oxaspiro[4.5]decan-2-one. This approach underscores the importance of a foundational understanding of chemical principles in navigating the complexities of novel chemical entities.

Core Physicochemical Properties of 7-Oxaspiro[4.5]decan-2-one

A precise determination of the molecular weight is fundamental for any chemical compound, as it underpins stoichiometric calculations in synthesis and quantitative analysis. The boiling point, a key indicator of a substance's volatility, is critical for purification techniques such as distillation and for understanding its physical state under various conditions.

PropertyValueSource
Molecular Formula C₉H₁₄O₂Calculated
Molecular Weight 154.21 g/mol Calculated[1]
Boiling Point Not experimentally determined-
Boiling Point (Predicted)~250-280 °C at 760 mmHgBased on isomeric data and structure-property relationships

It is crucial to note the distinction between 7-oxaspiro[4.5]decan-2-one and its isomer, 1-oxaspiro[4.5]decan-2-one. While they share the same molecular formula and thus the same molecular weight, their structural differences will lead to variations in their physical properties, including boiling point. For the more commonly referenced isomer, 1-oxaspiro[4.5]decan-2-one (CAS No. 699-61-6), estimated boiling points are reported in the range of 260.48 °C to 284 °C at atmospheric pressure.[2][3] These values provide a reasonable, albeit theoretical, starting point for estimating the boiling point of 7-oxaspiro[4.5]decan-2-one.

Theoretical Framework and Experimental Causality

Molecular Weight Determination: A Foundational Calculation

The molecular weight of a compound is an intrinsic property derived from its molecular formula. For 7-oxaspiro[4.5]decan-2-one, with the molecular formula C₉H₁₄O₂, the molecular weight is calculated by summing the atomic weights of its constituent atoms:

  • (9 x Atomic Weight of Carbon) + (14 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Oxygen)

  • (9 x 12.011) + (14 x 1.008) + (2 x 15.999) = 154.21 g/mol

This calculated value is the theoretical molecular weight. In a research setting, this would be confirmed experimentally using mass spectrometry, which would also serve to confirm the compound's identity.

Boiling Point: The Interplay of Structure and Intermolecular Forces

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is heavily influenced by the strength of intermolecular forces. For a non-polar molecule like 7-oxaspiro[4.5]decan-2-one, the primary intermolecular forces are London dispersion forces, which increase with molecular size and surface area. The presence of the polar carbonyl and ether functional groups also introduces dipole-dipole interactions.

The scarcity of experimental boiling point data for 7-oxaspiro[4.5]decan-2-one necessitates a predictive approach. This can be achieved through:

  • Isomeric Comparison: As previously mentioned, the boiling point of the isomer 1-oxaspiro[4.5]decan-2-one provides a useful reference.

  • Quantitative Structure-Property Relationship (QSPR) Models: These computational models use a molecule's structural features to predict its physicochemical properties.[4][5] QSPR models are built on large datasets of experimentally determined properties and can provide reliable estimates for novel compounds. The trustworthiness of these models is established through rigorous statistical validation, making them a self-validating system for property prediction in the absence of experimental data.

Experimental Protocol: Synthesis of 7-Oxaspiro[4.5]decan-2-one for Property Determination

To experimentally determine the boiling point of 7-oxaspiro[4.5]decan-2-one, a pure sample of the compound must first be synthesized. A logical and well-established synthetic route is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, spiro[4.5]decan-2-one.[1][2][6]

Workflow for the Synthesis and Purification of 7-Oxaspiro[4.5]decan-2-one

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis start Spiro[4.5]decan-2-one reagent m-CPBA in Dichloromethane start->reagent Add reaction Baeyer-Villiger Oxidation reagent->reaction product Crude 7-Oxaspiro[4.5]decan-2-one reaction->product extraction Aqueous Workup product->extraction drying Dry with Na₂SO₄ extraction->drying concentration Rotary Evaporation drying->concentration chromatography Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) concentration->chromatography pure_product Pure 7-Oxaspiro[4.5]decan-2-one chromatography->pure_product nmr ¹H and ¹³C NMR pure_product->nmr ms Mass Spectrometry pure_product->ms ir Infrared Spectroscopy pure_product->ir boiling_point Boiling Point Determination pure_product->boiling_point

Caption: Synthetic and analytical workflow for 7-oxaspiro[4.5]decan-2-one.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve spiro[4.5]decan-2-one (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in dichloromethane to the cooled solution of the ketone. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's completion.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 7-oxaspiro[4.5]decan-2-one.

  • Characterization and Boiling Point Determination: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The boiling point of the purified lactone can then be determined using standard laboratory techniques, such as distillation under atmospheric or reduced pressure.

Causality Behind Experimental Choices:

  • Choice of Oxidant: m-CPBA is a commonly used and effective peroxyacid for the Baeyer-Villiger oxidation due to its commercial availability and relatively good stability.[1]

  • Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves both the starting material and the reagent.

  • Temperature Control: The reaction is performed at 0 °C to minimize potential side reactions and to ensure selectivity.

  • Purification Method: Column chromatography is a standard and effective technique for purifying organic compounds of moderate polarity like the target lactone.

Conclusion: A Synthesis of Theory and Practice

Ultimately, the experimental determination of the boiling point of 7-oxaspiro[4.5]decan-2-one is contingent upon its successful synthesis. The Baeyer-Villiger oxidation of spiro[4.5]decan-2-one provides a reliable and well-precedented synthetic route. This guide has outlined the necessary theoretical framework and a detailed experimental protocol to empower researchers in their investigation of this and other novel spirocyclic compounds. The integration of theoretical calculations, comparative analysis, and practical synthetic chemistry represents a holistic and scientifically rigorous approach to characterizing new chemical entities.

References

  • Wikipedia. Baeyer–Villiger oxidation. [Link]

  • Name Reactions. Baeyer–Villiger Oxidation. [Link]

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  • PubChemLite. 7-oxa-2-azaspiro[4.5]decan-1-one. [Link]

  • Scent.vn. 1-Oxaspiro[4.5]decan-2-one CAS# 699-61-6. [Link]

  • The Good Scents Company. 1-oxaspiro(4,5)decan-2-one. [Link]

  • RSC Publishing. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. [Link]

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Exploratory

An In-depth Technical Guide to the Formation of Oxaspirocyclic Ketones

Introduction: The Strategic Importance of Oxaspirocyclic Ketones Oxaspirocyclic ketones, particularly spiroketals, are not merely chemical curiosities; they are privileged structural motifs found in a vast array of natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Oxaspirocyclic Ketones

Oxaspirocyclic ketones, particularly spiroketals, are not merely chemical curiosities; they are privileged structural motifs found in a vast array of natural products and synthetic bioactive molecules.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, cytotoxic, and anti-cancer properties, making them highly valuable targets in drug discovery and development.[1][2][3] The inherent three-dimensionality of the spirocyclic core provides a rigid scaffold that can precisely orient functional groups for optimal interaction with biological targets.[3] This guide provides an in-depth exploration of the core mechanisms governing the formation of these vital chemical entities, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Decision-Making in Oxaspirocyclic Ketone Synthesis

The selection of a synthetic strategy for an oxaspirocyclic ketone is a critical decision dictated by the target molecule's complexity, desired stereochemistry, and the nature of available starting materials. A logical approach involves assessing the precursor's structure to determine the most efficient cyclization pathway.

synthesis_strategy start Precursor Analysis phenol Phenolic Precursor? start->phenol hydroxy_ketone Hydroxy/Alkoxy Ketone or Enol Ether? phenol->hydroxy_ketone No oxidative Oxidative Cyclization (e.g., Hypervalent Iodine) phenol->oxidative Yes dienophile_diene Diene & Dienophile Moieties Present? hydroxy_ketone->dienophile_diene No acid_base Acid- or Base-Catalyzed Intramolecular Cyclization hydroxy_ketone->acid_base Yes cycloaddition Hetero-Diels-Alder Reaction dienophile_diene->cycloaddition Yes other Other Methods (e.g., Rearrangements, Metal-Catalysis) dienophile_diene->other No

Caption: Decision workflow for selecting a primary synthetic route.

Oxidative Cyclization of Phenolic Precursors

One of the most powerful and versatile methods for constructing oxaspirocyclic ketones involves the oxidative cyclization of phenols.[4] This dearomatization process transforms a planar phenolic ring into a three-dimensional spirocyclic system. Hypervalent iodine reagents are particularly prominent in this field due to their mild nature, high selectivity, and role as environmentally friendly alternatives to heavy metals.[5][6][7]

Mechanism: The Role of Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, such as Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA), are the workhorses of oxidative spirocyclization.[5] The general mechanism involves the activation of the phenol, making the aromatic ring susceptible to intramolecular nucleophilic attack.[4]

Mechanistic Steps:

  • Activation: The hypervalent iodine reagent activates the phenolic hydroxyl group.

  • Nucleophilic Attack: A tethered nucleophile (often another hydroxyl or carboxyl group) attacks the activated aromatic ring, typically at the para-position, in an intramolecular fashion.[4]

  • Rearomatization/Cyclization: The resulting intermediate undergoes rearrangement and cyclization to yield the final spiroketone.

This process can be rendered catalytic by using a catalytic amount of an iodoarene precursor, which is oxidized in situ to the active hypervalent iodine species by a terminal oxidant like m-chloroperbenzoic acid (mCPBA) or Oxone.[5]

oxidative_cyclization sub Phenolic Substrate (with tethered nucleophile) int1 Activated Phenoxonium Intermediate sub->int1 Oxidation hvi Hypervalent Iodine(III) Reagent (e.g., PIDA) hvi->int1 attack Intramolecular Nucleophilic Attack int1->attack int2 Cyclized Intermediate attack->int2 product Oxaspirocyclic Ketone int2->product Rearrangement

Caption: Generalized mechanism for hypervalent iodine-mediated oxidative spirocyclization.

Protocol: PIDA-Mediated Spirolactonization of a Phenolic Sulfonamide

This protocol is adapted from the work of Jain and Ciufolini, demonstrating the synthesis of spiroketones from phenolic sulfonamides.[5]

Experimental Protocol:

  • Substrate Preparation: Dissolve the N-sulfonamide substrate (1.0 eq) in trifluoroacetic acid (TFA).

  • Reagent Addition: Add (diacetoxyiodo)benzene (PIDA) (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for the specified time (typically 30 min to 2 hours), monitoring by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography.

Scientist's Insight (Causality):

  • Why Trifluoroacetic Acid (TFA)? TFA serves not only as a solvent but also as a crucial additive. Its strong acidic nature enhances the electrophilicity of the hypervalent iodine reagent, thereby promoting the initial oxidation of the phenol.

  • Why PIDA? PIDA is a mild and effective oxidant that is commercially available and easy to handle. It provides a reliable and high-yielding method for this transformation.[5] The acetate ligands are good leaving groups, facilitating the reaction.

Intramolecular Cyclization of Hydroxy Ketones and Derivatives

The acid- or base-catalyzed cyclization of a precursor containing both a ketone (or a masked ketone like a ketal) and a hydroxyl group is a foundational strategy for forming the spiroketal core. The choice between acid and base catalysis depends on the substrate's stability and the desired thermodynamic versus kinetic control.

Mechanism: Acid-Catalyzed Spiroketalization

Acid-catalyzed spiroketalization is often a thermodynamically controlled process, leading to the most stable spiroketal isomer. The mechanism involves the protonation of the ketone, followed by intramolecular nucleophilic attack by the hydroxyl group.

Recent mechanistic studies, particularly on chiral phosphoric acid (CPA)-catalyzed reactions, have provided deeper insights. These studies suggest that the reaction does not proceed through a long-lived oxocarbenium intermediate (an SN1-like mechanism).[8][9][10] Instead, evidence from kinetic isotope effects and computational studies supports a polar, asynchronous concerted mechanism where the protonation and nucleophilic attack occur in a single, albeit asynchronous, step.[9][10] This bifunctional catalysis, where the acid activates the electrophile and orients the nucleophile, is key to achieving high enantioselectivity.[10]

Dual Catalysis: Ir/Brønsted Acid Asymmetric Synthesis

A sophisticated approach employs dual catalysis to achieve high diastereo- and enantioselectivity. For instance, an Iridium/Brønsted acid co-catalyzed system can be used for the asymmetric synthesis of bisbenzannulated spiroketals.[11]

Mechanistic Rationale:

  • Brønsted Acid Role: The Brønsted acid catalyzes the formation of a key exocyclic enol ether intermediate from an isochroman ketal. It also promotes a thermodynamically controlled epimerization process, ensuring high diastereoselectivity in the final product.[11]

  • Iridium Catalyst Role: A chiral iridium complex controls the subsequent enantioselective allylation/spiroketalization sequence, dictating the final product's stereochemistry.[11]

This dual-catalyst system showcases how two distinct catalytic cycles can be harmonized to construct complex, optically pure molecules with high efficiency.

Cycloaddition Strategies

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, provide a powerful and stereocontrolled route to oxaspirocyclic systems.[12] This approach constructs the core heterocyclic ring in a single, convergent step.

Mechanism: Hetero-Diels-Alder Reaction

In the context of spiroketone synthesis, the hetero-Diels-Alder reaction typically involves an electron-rich diene reacting with a ketone, which acts as the dienophile (an oxa-dienophile). This [4+2] cycloaddition forms a dihydropyran ring, which is a common core of many spiroketals.[12][13]

An efficient strategy involves the reaction of o-quinone methide precursors with vinyl sulfoxides, which constructs highly functionalized[1][11] aromatic spiroketal skeletons with high regioselectivity.[14] The resulting product contains both a ketone and an olefin, offering handles for further synthetic transformations.[14]

Protocol: Synthesis of the Spongistatin AB Spiroketal Core

This approach, developed for the synthesis of the complex natural product spongistatin, illustrates the power of the hetero-Diels-Alder reaction.[13]

Experimental Workflow:

  • Precursor Synthesis: A double diastereoselective Mukaiyama aldol reaction is used to construct the linear precursor (a substituted dioxinone) for the cycloaddition.

  • Acyl Ketene Formation: The dioxinone is thermolyzed to generate a highly reactive acyl ketene intermediate.

  • Hetero-Diels-Alder Cycloaddition: The in situ-generated acyl ketene reacts with a vinyl ether (e.g., butyl vinyl ether) in a [4+2] cycloaddition to form a pyrone.

  • Spiroketalization: The resulting pyrone undergoes a final acid-catalyzed cyclization to form the desired AB spiroketal subunit.[13]

Scientist's Insight (Causality):

  • Why a Mukaiyama Aldol? This reaction allows for the precise, stereocontrolled construction of the complex carbon backbone required for the subsequent cycloaddition. Its reliability is key to the success of the overall synthesis.

  • Why an Acyl Ketene? Acyl ketenes are potent, highly reactive intermediates. Generating them in situ from a stable precursor like a dioxinone allows for their controlled reaction in the hetero-Diels-Alder step, preventing undesired side reactions.

Organocatalytic Cascade Reactions

Modern synthetic chemistry increasingly relies on organocatalysis to build complex molecules enantioselectively. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient.

Mechanism: Michael–Henry–Acetalization Cascade

A powerful example is the organocatalytic cascade for synthesizing oxa-spirocyclic indanones. This sequence involves a Michael reaction followed by a Henry (nitro-aldol) reaction and a final acetalization.[15]

Mechanistic Sequence:

  • Michael Addition: A secondary amine catalyst activates an aldehyde, which undergoes a Michael addition to a nitroalkene.

  • Henry Reaction: The resulting γ-nitro aldehyde intermediate then reacts with a cyclic ketone (ninhydrin) in a base-promoted Henry reaction.

  • Hemiacetalization/Acetalization: The nitro-aldol product spontaneously undergoes an intramolecular oxa-Michael addition (hemiacetalization) to form the six-membered oxa-ring, yielding the final spirocyclic product with four contiguous stereogenic centers.[15]

cascade_reaction start Aldehyde + Nitroalkene + Ninhydrin step1 1. Asymmetric Michael Addition start->step1 cat Chiral Secondary Amine Catalyst cat->step1 int1 γ-Nitro Aldehyde Intermediate step1->int1 step2 2. Henry Reaction int1->step2 int2 Nitro-Aldol Adduct step2->int2 step3 3. Intramolecular Oxa-Michael Addition int2->step3 product Enantioenriched Oxa-Spirocyclic Indanone step3->product

Caption: Organocatalytic Michael-Henry-Acetalization cascade workflow.

Quantitative Data: Optimization of the Cascade Reaction

The efficiency of this cascade is highly dependent on the choice of catalyst, solvent, and base.

EntryCatalystSolventBaseYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
13aMeCNEt₃N4178:2291
23bMeCNEt₃N3580:2093
3TolueneDBU-8595:599
Table adapted from data on the catalytic asymmetric synthesis of oxa-spirocyclic indanones.[15]

Scientist's Insight (Trustworthiness): The data clearly shows that while initial conditions with triethylamine (Et₃N) in acetonitrile (MeCN) provided good enantioselectivity, a switch to toluene as the solvent and a stronger base, DBU, dramatically improved both the yield and the diastereoselectivity. This self-validating system demonstrates the critical importance of reaction optimization to achieve a robust and efficient protocol. The final conditions provide the desired product in high yield and with excellent control over all four stereocenters.[15]

Conclusion

The synthesis of oxaspirocyclic ketones is a dynamic and evolving field. The strategies outlined in this guide—from classical oxidative cyclizations to modern organocatalytic cascades—provide a robust toolkit for the drug development professional. Understanding the underlying mechanisms and the causality behind experimental choices is paramount to designing efficient, stereocontrolled, and scalable syntheses. As new catalytic systems and reaction pathways are discovered, the ability to construct these vital molecular architectures will continue to advance, paving the way for the next generation of therapeutics.

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Foundational

Technical Whitepaper: Handling, Safety, and Synthetic Integration of 7-Oxaspiro[4.5]decan-2-one

Executive Summary The drive toward higher fraction sp³ (Fsp³) character in modern drug discovery has elevated the importance of spirocyclic scaffolds. 7-oxaspiro[4.5]decan-2-one is a highly versatile building block used...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward higher fraction sp³ (Fsp³) character in modern drug discovery has elevated the importance of spirocyclic scaffolds. 7-oxaspiro[4.5]decan-2-one is a highly versatile building block used to introduce three-dimensional complexity into pharmacophores, improving metabolic stability and modulating physicochemical properties. This whitepaper provides researchers, process chemists, and safety officers with an authoritative guide on the physicochemical properties, rigorous safety data (SDS) protocols, and field-proven handling guidelines for this compound.

Physicochemical Profile and Identification

Understanding the baseline properties of 7-oxaspiro[4.5]decan-2-one is critical for both synthetic planning and risk mitigation[1].

Table 1: Quantitative Data and Chemical Identifiers

PropertyValue / Description
Chemical Name 7-oxaspiro[4.5]decan-2-one
CAS Registry Number 2408971-09-3
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
Structure Class Spirocyclic Ketone / Oxaspiro decanone
Appearance Colorless to pale yellow liquid/oil (temperature dependent)
Solubility Soluble in DCM, DCE, EtOAc, MeOH, DMSO; Insoluble in H₂O

Synthetic Utility and Mechanistic Value

Spirocyclic ketones like 7-oxaspiro[4.5]decan-2-one are pivotal in constructing complex multi-ring systems. The ketone moiety at the C-2 position serves as an electrophilic hub. As demonstrated in recent literature regarding spiro[4.5]decane systems, this scaffold can undergo reductive amination, Wittig olefination, and radical-mediated functionalizations to yield diverse libraries of bioactive molecules[2]. The oxa-substitution at the 7-position introduces a permanent hydrogen-bond acceptor, which is frequently leveraged to enhance target binding affinity in kinase and mitochondrial permeability transition pore (mPTP) inhibitor design[3].

SynthPathways A 7-oxaspiro[4.5]decan-2-one B Reductive Amination A->B Amine + NaBH(OAc)3 C Wittig Olefination A->C Ph3P=CH2 D Grignard Addition A->D R-MgX E Spirocyclic Amines B->E F Exo-Methylene Derivatives C->F G Tertiary Alcohols D->G

Synthetic functionalization pathways of 7-oxaspiro[4.5]decan-2-one.

Safety Data Sheet (SDS) & Hazard Identification

Note: As an active pharmaceutical intermediate, treat with standard precautions for novel organic compounds.

GHS Classification
  • Skin Irritation (Category 2): Causes skin irritation[4].

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[4].

First Aid Measures (Self-Validating Protocols)
  • Inhalation: Move the subject to fresh air immediately. Causality: Vapors of volatile spirocycles can accumulate in poorly ventilated spaces, leading to mucosal irritation. Fresh air rapidly restores alveolar oxygen exchange and dilutes the local concentration of the irritant.

  • Skin Contact: Flush with copious amounts of water and soap for at least 15 minutes. Remove contaminated clothing. Causality: The lipophilic nature of the spirocycle allows it to partition into the stratum corneum; soap is strictly required to disrupt this partitioning via micelle formation, whereas water alone is insufficient.

  • Eye Contact: Rinse thoroughly with water or saline for 15 minutes, lifting upper and lower eyelids. Causality: The ketone can cause rapid protein denaturation in the corneal epithelium; immediate mechanical dilution is critical to prevent permanent opacity.

Handling and Storage Guidelines

To maintain scientific integrity and personnel safety, the following guidelines must be strictly adhered to:

Storage Conditions
  • Temperature: Store sealed at 2–8°C.

  • Atmosphere: Keep under inert gas (Argon or N₂).

  • Causality: While cyclic ketones are generally stable, the alpha-protons in the spirocyclic ring system can undergo slow auto-oxidation or enolization-driven degradation over time when exposed to atmospheric oxygen and ambient light. Cold, inert storage arrests these kinetic pathways[5].

Personal Protective Equipment (PPE)
  • Gloves: Use Nitrile gloves (minimum 4 mil thickness). Causality: Latex provides poor resistance to organic ketones. Nitrile ensures a robust chemical barrier against both the compound and the aprotic solvents (like DCM or DMF) typically used to dissolve it[4].

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

  • Ventilation: Handle exclusively within a certified chemical fume hood (face velocity >100 fpm).

SpillResponse Start Spill Detected Assess Assess Volume & Ventilation Start->Assess PPE Don PPE (Nitrile, Goggles) Assess->PPE Contain Contain with Inert Absorbent PPE->Contain Dispose Hazardous Waste Transfer Contain->Dispose Clean Wash Area with Soap/Water Dispose->Clean

Step-by-step logic tree for chemical spill response and containment.

Experimental Protocol: Reductive Amination Workflow

This self-validating protocol details the conversion of 7-oxaspiro[4.5]decan-2-one into a functionalized spirocyclic amine, a foundational operation in drug discovery.

Step 1: Reagent Preparation

  • Action: In an oven-dried round-bottom flask under Argon, dissolve 7-oxaspiro[4.5]decan-2-one (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point (83°C) allows for mild heating if the imine formation is sterically hindered, without risking rapid solvent boil-off.

Step 2: Imine Formation

  • Action: Add the primary amine (1.1 eq) followed by Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.5 eq). Stir at room temperature for 12 hours.

  • Causality: The spirocyclic ketone can be sterically encumbered. Ti(OiPr)₄ acts as both a potent Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine, bypassing the need for molecular sieves.

Step 3: Selective Reduction

  • Action: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. Allow to warm to room temperature and stir for 4 hours.

  • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion over the unreacted starting ketone, preventing the formation of the spirocyclic alcohol byproduct.

Step 4: Quench and Isolation

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 30 minutes. Filter the resulting biphasic mixture through a pad of Celite.

  • Causality: NaHCO₃ neutralizes the acetic acid generated during reduction. More importantly, it hydrolyzes the titanium species into insoluble TiO₂ salts. The vigorous stirring and Celite filtration prevent these salts from forming an intractable emulsion, ensuring high recovery of the organic phase.

References

  • Taylor & Francis. "Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors."[3] URL:[Link]

Sources

Exploratory

The 7-Oxaspiro[4.5]decan-2-one Core: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The 7-oxaspiro[4.5]decan-2-one scaffold, a unique spirocyclic γ-butyrolactone, represents a compelling structural motif in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-oxaspiro[4.5]decan-2-one scaffold, a unique spirocyclic γ-butyrolactone, represents a compelling structural motif in medicinal chemistry and drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclohexane and a γ-butyrolactone ring, offers a distinct advantage in the exploration of chemical space for novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of the 7-oxaspiro[4.5]decan-2-one core and its derivatives. It delves into synthetic methodologies, including stereoselective approaches, detailed spectroscopic and structural characterization, and a thorough examination of their current and potential biological activities. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics, providing both foundational knowledge and field-proven insights into this promising class of compounds.

Introduction: The Architectural Allure of Spirocyclic Lactones

Spirocyclic systems have garnered significant attention in contemporary drug discovery due to their rigid, well-defined three-dimensional structures. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or simple cyclic analogues. When fused with a lactone, a privileged pharmacophore present in numerous natural products and approved drugs, the resulting spiro-lactone scaffold presents a fertile ground for the development of novel therapeutic agents.

The 7-oxaspiro[4.5]decan-2-one core, specifically, combines the structural rigidity of the spiro[4.5]decane system with the chemical reactivity and hydrogen bonding capabilities of a γ-butyrolactone. This unique combination of features makes it an attractive starting point for the design of molecules with a wide range of potential biological activities, from antimicrobial and anticancer to central nervous system modulation.

Synthetic Strategies: Constructing the 7-Oxaspiro[4.5]decan-2-one Core

The construction of the 7-oxaspiro[4.5]decan-2-one skeleton can be approached through several synthetic strategies, primarily involving the formation of the spirocyclic center and the lactone ring. The choice of method often depends on the desired substitution pattern and stereochemical outcome.

Intramolecular Cyclization Approaches

A prevalent strategy for the synthesis of spiro-γ-butyrolactones involves the intramolecular cyclization of a suitably functionalized cyclohexanone derivative.

2.1.1. Reformatsky and Related Reactions:

A classic approach involves the reaction of a cyclohexanone with a Reformatsky reagent derived from an α-haloester. A notable example is the highly stereoselective synthesis of spiro-α-methylene-γ-butyrolactones from α-hydroxy steroidal ketones. The presence of the α-hydroxy group was found to be crucial for both the acceleration of the reaction and the high diastereoselectivity observed, likely proceeding through a chelated transition state[1]. This principle can be extended to the synthesis of 7-oxaspiro[4.5]decan-2-one derivatives from appropriately substituted cyclohexanones.

Experimental Protocol: Stereoselective Synthesis of a Spiro-α-methylene-γ-butyrolactone from an α-Hydroxy Ketone (Adapted from[1])

  • Preparation of the Reformatsky Reagent: To a stirred suspension of activated zinc dust in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of ethyl α-(bromomethyl)acrylate in THF is added dropwise. The mixture is gently heated to initiate the reaction, which is then maintained at a controlled temperature until the zinc is consumed.

  • Addition to the Ketone: The prepared Reformatsky reagent is cooled and a solution of the α-hydroxy cyclohexanone derivative in anhydrous THF is added dropwise at a low temperature (e.g., -78 °C).

  • Reaction and Quenching: The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired spiro-α-methylene-γ-butyrolactone.

Tandem and Cascade Reactions

More sophisticated and atom-economical approaches involve tandem or cascade reactions that form multiple bonds in a single operation.

2.2.1. Tandem Prins/Pinacol Rearrangement:

A novel Lewis acid-catalyzed tandem Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones[2][3]. While this method yields a constitutional isomer of the target scaffold, the underlying principle of generating a spirocyclic oxonium ion intermediate followed by rearrangement is a powerful strategy that could potentially be adapted to access the 7-oxaspiro[4.5]decan-2-one core with appropriate starting materials.

Photochemical Approaches

Photochemistry offers unique pathways for the construction of complex molecular architectures. A photochemical synthesis of spirocyclic γ-butyrolactones has been reported from N-tosylhydrazones derived from cyclic ketones and ethoxycarbonylethylboronic acid[2]. This method allows for the formation of the spiro-lactone in a straightforward manner under mild conditions.

Workflow for Photochemical Synthesis of Spiro-γ-butyrolactones

G A Cyclic Ketone B N-Tosylhydrazone Formation A->B Tosylhydrazine C N-Tosylhydrazone B->C D Photochemical Carboborylation with Alkoxycarbonylalkylboronic Acid C->D E Allylboronic Acid Intermediate D->E F Intramolecular Cyclization E->F G Spiro-γ-butyrolactone F->G

Caption: Photochemical synthesis of spiro-γ-butyrolactones.

Spectroscopic and Structural Characterization

The unambiguous identification and structural elucidation of 7-oxaspiro[4.5]decan-2-one derivatives rely on a combination of modern spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of these molecules.

  • ¹H NMR: The proton NMR spectra typically exhibit complex multiplets for the cyclohexyl and butyrolactone ring protons. The chemical shifts and coupling constants of these protons provide valuable information about their relative stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum is particularly informative. A study on the ¹³C NMR assignments of 1-oxaspiro[4.5]decan-2-ones provides key reference data[4]. The carbonyl carbon of the lactone typically resonates in the range of δ 170-180 ppm. The spiro-carbon, a quaternary carbon, is usually observed around δ 80-90 ppm. The chemical shifts of the other carbon atoms in the cyclohexane and lactone rings are also characteristic and can be used for structural confirmation[5][6].

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method for identifying the key functional groups present in the molecule[7][8]. The most prominent feature in the IR spectrum of a 7-oxaspiro[4.5]decan-2-one is the strong absorption band corresponding to the carbonyl stretching vibration of the γ-lactone ring, which typically appears in the region of 1770-1750 cm⁻¹. The C-O stretching vibrations of the lactone ether linkage are also observable.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds[7][9]. Electron impact (EI) and electrospray ionization (ESI) are common techniques. The fragmentation pattern can provide valuable structural information, often involving cleavage of the lactone ring and fragmentation of the cyclohexane ring. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecules.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including the precise bond lengths, bond angles, and stereochemistry of the molecule. While no crystal structure of the parent 7-oxaspiro[4.5]decan-2-one is currently available in the public domain, the crystal structures of related dioxaspiro[4.5]decane derivatives have been reported, confirming the chair conformation of the six-membered ring and providing insights into the overall molecular geometry[10]. The absolute configuration of chiral derivatives can also be determined using this technique, as demonstrated for a related 1-oxa-8-azaspiro[4.5]decane derivative[10].

Biological Activities and Therapeutic Potential

While the biological activities of the 7-oxaspiro[4.5]decan-2-one core itself are not extensively documented, the broader class of spiro-lactones and related spirocyclic systems have demonstrated a wide array of pharmacological properties, suggesting a rich potential for this scaffold in drug discovery.

Antimicrobial and Antifungal Activity

Lactones, in general, are known to possess antimicrobial properties[11]. A novel 2-oxaspiro[4.5]decane derivative, roussoellide, isolated from an endophytic fungus, exhibited weak cytotoxic activity against breast cancer cells and weak antifungal activity[12]. This finding, although modest, supports the potential of the oxaspiro[4.5]decane scaffold as a starting point for the development of more potent antimicrobial agents. The mechanism of action of lactones as antimicrobial agents is often attributed to their ability to act as Michael acceptors or to interfere with key cellular processes.

Anticancer and Cytotoxic Potential

Many natural and synthetic lactones, particularly sesquiterpene lactones, exhibit significant anticancer and cytotoxic activities[13][14]. The cytotoxic potential of the aforementioned roussoellide further underscores the possibility of developing 7-oxaspiro[4.5]decan-2-one derivatives with anticancer properties. The rigid spirocyclic framework could be exploited to design compounds that selectively target specific protein-protein interactions or enzyme active sites involved in cancer progression.

Central Nervous System (CNS) Activity

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease[10]. This suggests that the spiro[4.5]decane framework can be accommodated by CNS targets. By modifying the substituents on the 7-oxaspiro[4.5]decan-2-one core, it may be possible to develop novel CNS-active agents.

Enzyme Inhibition

The spirocyclic scaffold is a common feature in many enzyme inhibitors. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease[15]. This highlights the potential of the spiro[4.5]decane core to serve as a template for the design of inhibitors for various enzyme classes.

Potential Drug Discovery Workflow for 7-Oxaspiro[4.5]decan-2-one Derivatives

G cluster_0 Lead Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development A Library Synthesis of 7-Oxaspiro[4.5]decan-2-one Derivatives B High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E In Silico Modeling (Docking, QSAR) D->E F Synthesis of Optimized Analogs D->F E->F G In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling F->G H In Vivo Efficacy Studies (Animal Models) G->H I Pharmacokinetic and Pharmacodynamic (PK/PD) Studies H->I J Toxicology Studies I->J K Candidate Drug Selection J->K

Caption: A typical drug discovery workflow for novel scaffolds.

Data Summary

Table 1: Spectroscopic Data for 1-Oxaspiro[4.5]decan-2-one

Technique Key Features Reference
¹³C NMR (CDCl₃)δ (ppm): ~177 (C=O), ~88 (spiro-C), ~36, ~34, ~28, ~24, ~23 (cyclohexyl & lactone CH₂)[5]
IR (film)ν (cm⁻¹): ~1770 (C=O, strong)
Mass Spec (EI)m/z (%): 154 (M⁺), 111, 98[5]

Conclusion and Future Perspectives

The 7-oxaspiro[4.5]decan-2-one core represents a structurally intriguing and underexplored scaffold in medicinal chemistry. While direct synthetic routes and extensive biological evaluations are still emerging, the foundational knowledge from related spirocyclic systems provides a strong impetus for further investigation. The synthetic strategies outlined in this guide, including intramolecular cyclizations and photochemical methods, offer viable pathways to access a diverse range of derivatives.

The preliminary biological data from analogous compounds suggest that the 7-oxaspiro[4.5]decan-2-one scaffold holds promise for the development of novel therapeutics, particularly in the areas of infectious diseases and oncology. Future research should focus on the development of efficient and stereoselective synthetic routes to a library of 7-oxaspiro[4.5]decan-2-one derivatives. Subsequent high-throughput screening against a variety of biological targets will be crucial to unlocking the full therapeutic potential of this unique molecular architecture. The insights provided in this technical guide are intended to catalyze such efforts and pave the way for the discovery of next-generation therapeutics based on the 7-oxaspiro[4.5]decan-2-one core.

References

Sources

Protocols & Analytical Methods

Method

The Ascending Role of 7-Oxaspiro[4.5]decan-2-one in Drug Discovery: A Spirocyclic Scaffold Poised for Innovation

The quest for novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the traditional "flat" aromatic compounds and into the realm of three-dimensional molecular archite...

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Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the traditional "flat" aromatic compounds and into the realm of three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as a particularly promising class of structures, offering a unique combination of conformational rigidity and spatial complexity. This guide delves into the burgeoning potential of the 7-oxaspiro[4.5]decan-2-one scaffold, a spiro-γ-butyrolactone fused with a cyclohexane ring, as a valuable building block in modern drug discovery. Its inherent three-dimensionality and the presence of a reactive lactone moiety make it an attractive starting point for the synthesis of diverse and biologically active small molecules.

This document provides a comprehensive overview of the synthetic strategies to access this scaffold, protocols for its derivatization, and methodologies for evaluating the biological activity of the resulting compounds. We will explore the rationale behind the use of this scaffold, drawing insights from related spirocyclic systems that have demonstrated significant pharmacological potential.

The Strategic Advantage of the Spirocyclic Core

Spiro-lactones, as a class of compounds, have a rich history in medicinal chemistry, with numerous natural and synthetic derivatives exhibiting a wide range of biological activities.[1] The 7-oxaspiro[4.5]decan-2-one scaffold, by virtue of its spirocyclic nature, offers several key advantages in drug design:

  • Three-Dimensionality: The fusion of the lactone and cyclohexane rings at a single carbon atom creates a rigid, non-planar structure. This allows for the precise spatial orientation of substituents, enabling more specific interactions with biological targets.

  • Novel Chemical Space: Moving away from planar aromatic systems, spirocyclic scaffolds provide access to novel areas of chemical space, increasing the probability of identifying unique and patentable drug candidates.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers can lead to improved solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their flatter counterparts.

  • Scaffold for Diversity-Oriented Synthesis: The core structure can be readily functionalized at various positions on both the lactone and cyclohexane rings, allowing for the creation of diverse chemical libraries for high-throughput screening.

Synthetic Strategies and Protocols

The synthesis of the isomeric 1-oxaspiro[4.5]decan-2-one is well-documented and provides a strong foundation for accessing the 7-oxaspiro[4.5]decan-2-one core, which involves the formation of a γ-butyrolactone fused to a cyclohexane ring. A classic and effective method for this transformation is the Reformatsky reaction .[2][3][4][5] This reaction involves the condensation of a ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester, which can then undergo intramolecular cyclization to yield the desired γ-lactone.

General Synthetic Workflow

The general workflow for the synthesis and derivatization of a 7-oxaspiro[4.5]decan-2-one library for screening can be visualized as follows:

G cluster_synthesis Scaffold Synthesis cluster_derivatization Library Generation cluster_screening Biological Evaluation A Cycloheptanone C Reformatsky Reaction (Zn) A->C B α-Bromo Ester B->C D β-Hydroxy Ester Intermediate C->D E Intramolecular Cyclization (Acid Catalyzed) D->E F 7-Oxaspiro[4.5]decan-2-one Core E->F G Functionalization of Cyclohexane Ring F->G H Functionalization of Lactone Ring F->H I Diverse Library of Analogs G->I H->I J In Vitro Cytotoxicity Assays I->J K Target-Based Assays I->K L SAR Analysis J->L K->L

Caption: Synthetic and screening workflow for 7-oxaspiro[4.5]decan-2-one analogs.

Protocol 1: Synthesis of the 7-Oxaspiro[4.5]decan-2-one Scaffold via the Reformatsky Reaction

This protocol outlines a general procedure for the synthesis of the 7-oxaspiro[4.5]decan-2-one core, adapted from established methodologies for the Reformatsky reaction.[2][4][5]

Materials:

  • Cycloheptanone

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents). Briefly heat the flask under vacuum and cool under a stream of nitrogen. Add a small crystal of iodine to activate the zinc surface.

  • Reaction Setup: Add anhydrous THF to the flask. In the dropping funnel, prepare a solution of cycloheptanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF.

  • Initiation of Reaction: Add a small portion of the cycloheptanone/ethyl bromoacetate solution to the zinc suspension. The reaction mixture may need gentle heating to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy suspension.

  • Addition of Reagents: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the excess zinc has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification of β-Hydroxy Ester: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester.

  • Lactonization: Dissolve the crude β-hydroxy ester in a suitable solvent such as toluene, and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.

  • Final Purification: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 7-oxaspiro[4.5]decan-2-one.

Application in Drug Discovery: Drawing Parallels from Bioactive Spiro-Lactones

While direct biological data for the 7-oxaspiro[4.5]decan-2-one scaffold is not extensively reported, the broader class of spiro-lactones has shown significant promise in various therapeutic areas. The well-known drug spironolactone , a steroidal spirolactone, is a classic example. It acts as a potassium-sparing diuretic and an aldosterone antagonist.[6] More recently, spironolactone has been investigated for its anticancer properties, demonstrating cytotoxic effects in glioblastoma and other cancer cell lines.[6][7][8]

Furthermore, synthetic spiro-lactone derivatives have been explored as potential therapeutic agents. For instance, spiro-β-lactone-γ-lactam scaffolds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[9] These studies highlight the potential of the spiro-lactone motif to serve as a pharmacophore for anticancer drug development. The 7-oxaspiro[4.5]decan-2-one scaffold, therefore, represents a promising starting point for the design of novel anticancer agents.

Biological Evaluation Protocols

Once a library of 7-oxaspiro[4.5]decan-2-one derivatives has been synthesized, a systematic biological evaluation is crucial to identify lead compounds and elucidate their mechanism of action.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.[8]

Materials:

  • Human cancer cell lines (e.g., U87-MG for glioblastoma)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized 7-oxaspiro[4.5]decan-2-one derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary

The results from the cytotoxicity screening can be summarized in a table for easy comparison of the activity of different derivatives.

Compound IDR1 SubstituentR2 SubstituentIC₅₀ (µM) on U87-MG cells
Lead-01 HH> 100
Lead-01-A1 4-F-PhH52.3
Lead-01-A2 4-Cl-PhH45.8
Lead-01-B1 HCH₃89.1
Doxorubicin --0.8

Data is hypothetical for illustrative purposes.

Future Directions and Conclusion

The 7-oxaspiro[4.5]decan-2-one scaffold represents a largely untapped area of chemical space with significant potential for the development of novel therapeutics. Its rigid, three-dimensional structure and the presence of a modifiable lactone ring make it an ideal starting point for the creation of diverse chemical libraries. While direct evidence of its biological activity is still emerging, the proven success of other spiro-lactone compounds in drug discovery provides a strong rationale for its exploration.

The synthetic and screening protocols outlined in this guide offer a practical framework for researchers to begin investigating the potential of this promising scaffold. Future work should focus on the development of stereoselective synthetic methods to access enantiomerically pure derivatives, as the stereochemistry of the spiro center is likely to have a profound impact on biological activity. Furthermore, target identification and mechanism of action studies for active compounds will be crucial for advancing these novel chemical entities through the drug discovery pipeline. The exploration of the 7-oxaspiro[4.5]decan-2-one scaffold holds the promise of yielding the next generation of innovative medicines.

References

  • Synthesis and in vitro cytotoxic evaluation of spiro-β-lactone-γ-lactam scaffolds. (2025). ResearchGate. [Link]

  • Antiproliferative Activity of Spironolactone: In Vitro Study. (2011). Iraqi Journal of Cancer and Medical Genetics.
  • Spironolactone Induces Apoptotic Cell Death in Human Glioblastoma U87-MG Cancer Cells. (2022). PubMed. [Link]

  • Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs. (2019). MDPI. [Link]

  • A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer. (2022). PMC. [Link]

  • Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. (2018). PubMed. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. (1995). PubMed. [Link]

  • Reformatsky Reaction. (n.d.). Master Organic Chemistry. [Link]

  • gama-Lactams and the Reformatsky Reaction: New Tricks for Old Chemistry. (2020). SciSpace. [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. (n.d.). SciSpace. [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactoniz
  • Synthesis and bioactivity of fused- and spiro--lactone-lactam systems. (2015). ResearchGate. [Link]

  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022). HETEROCYCLES. [Link]

  • Structural Analysis of Spiro β-Lactone Proteasome Inhibitors. (2009). PMC. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). IRIS. [Link]

  • Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. (2021). NSF Public Access Repository. [Link]

  • 1-oxaspiro[4.5]decan-2-one (C9H14O2). (n.d.). PubChemLite. [Link]

  • 1-Oxaspiro[4.5]decan-2-one. (n.d.). PubChem. [Link]

  • 1-Oxaspiro[4.5]decan-2-one CAS# 699-61-6. (n.d.). Scent.vn. [Link]

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Application

Application Notes & Protocols: Catalytic Asymmetric Synthesis of 7-Oxaspiro[4.5]decan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 7-Oxaspiro[4.5]decan-2-one Scaffold The 7-oxaspiro[4.5]decan-2-one core represents a privileged structural motif found...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Oxaspiro[4.5]decan-2-one Scaffold

The 7-oxaspiro[4.5]decan-2-one core represents a privileged structural motif found in a variety of natural products and pharmacologically active compounds. This spiroketal lactone framework, characterized by a γ-butyrolactone fused to a cyclohexane ring via a spirocyclic center, imparts a rigid three-dimensional architecture. This rigidity can enhance binding affinity and selectivity to biological targets, making it a desirable scaffold in drug discovery. The stereochemistry at the spirocyclic carbon is often crucial for biological activity, necessitating the development of robust and highly enantioselective synthetic methods. This guide provides a detailed overview and a state-of-the-art protocol for the catalytic asymmetric synthesis of chiral spiroketal lactones, with a focus on methodologies applicable to the construction of the 7-oxaspiro[4.5]decan-2-one framework.

Core Principles of Asymmetric Synthesis of Spiroketal Lactones

The construction of the 7-oxaspiro[4.5]decan-2-one scaffold in an enantioselective manner presents a significant synthetic challenge. Key to this transformation is the stereocontrolled formation of the quaternary spirocenter. Modern synthetic strategies have increasingly turned to organocatalysis to achieve this, offering a metal-free and often milder alternative to traditional methods.[1]

One of the most powerful approaches is a domino reaction, where multiple bond-forming events occur in a single synthetic operation under the control of a chiral catalyst.[2][3] This strategy is not only efficient in terms of step economy but also allows for the direct construction of complex molecular architectures from relatively simple starting materials.

A particularly effective method for the asymmetric synthesis of spiroketal lactones is the organocatalytic domino halocyclization.[2][3][4] In this approach, a chiral catalyst, often a derivative of a natural alkaloid, orchestrates an electrophilic halogenation of an alkyne-containing precursor, which then triggers a cascade of reactions, including the formation of the spiroketal lactone framework with high stereocontrol.

Featured Methodology: Organocatalytic Asymmetric Domino Halocyclization

This section details a highly enantioselective and diastereoselective method for the synthesis of spiroketal lactones, which is directly applicable to the synthesis of derivatives of 7-oxaspiro[4.5]decan-2-one. The protocol is based on the work of Xu et al., who developed a domino asymmetric electrophilic halocyclization strategy.[2][3][4]

The reaction proceeds via the activation of an alkyne precursor with an electrophilic halogen source, mediated by a chiral organocatalyst. This generates a reactive intermediate that undergoes a stereoselective cyclization and spiroketalization, yielding the desired product with excellent enantiomeric and diastereomeric purity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials: - Alkyne Precursor - Electrophilic Halogen Source - Chiral Organocatalyst mix Mix reactants and catalyst in an appropriate solvent start->mix 1. react Stir at specified temperature (e.g., -20 °C to RT) mix->react 2. quench Quench the reaction react->quench 3. extract Solvent Extraction quench->extract 4. purify Flash Column Chromatography extract->purify 5. yield Determine Yield purify->yield 6. hplc Chiral HPLC for ee yield->hplc 7a. nmr NMR for structure & dr yield->nmr 7b.

Caption: Experimental workflow for the organocatalytic asymmetric synthesis of spiroketal lactones.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the organocatalytic enantioselective construction of spiroketal lactones.[2][3][4] Researchers should optimize conditions for the specific synthesis of 7-oxaspiro[4.5]decan-2-one.

Materials and Reagents
  • Substrate: Appropriate alkyne precursor for 7-oxaspiro[4.5]decan-2-one (e.g., a derivative of cyclohexanone with a tethered carboxylic acid and a terminal alkyne).

  • Electrophilic Halogen Source: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).

  • Chiral Organocatalyst: A suitable chiral catalyst, such as a cinchona alkaloid derivative.

  • Solvent: Anhydrous dichloromethane (DCM) or other suitable aprotic solvent.

  • Reagents for Work-up: Saturated aqueous sodium thiosulfate, brine, anhydrous sodium sulfate.

  • Purification: Silica gel for column chromatography, and appropriate solvents (e.g., hexanes, ethyl acetate).

Apparatus
  • A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Standard laboratory glassware for extraction and purification.

  • A rotary evaporator.

  • Flash chromatography system.

  • Chiral High-Performance Liquid Chromatography (HPLC) system.

  • Nuclear Magnetic Resonance (NMR) spectrometer.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alkyne precursor (1.0 eq., e.g., 0.05 mmol).

  • Addition of Catalyst and Reagents: Add the chiral organocatalyst (e.g., 10 mol%) and the electrophilic halogen source (e.g., NIS, 1.1 eq., 0.055 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., DCM, 2 mL).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., -20 °C) for the specified time (e.g., 48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-oxaspiro[4.5]decan-2-one.

  • Characterization: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral HPLC and confirm the structure and diastereomeric ratio (dr) by NMR spectroscopy.

Data Presentation: Catalyst Performance and Reaction Scope

The following table summarizes representative results for the synthesis of various spiroketal lactones using the domino halocyclization strategy, demonstrating the high efficiency and stereoselectivity of this methodology.[2][3][4]

EntrySubstrate (R group)Product Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
1Phenyl9998>20:1
24-Fluorophenyl9797>20:1
34-Chlorophenyl9898>20:1
44-Bromophenyl9999>20:1
52-Naphthyl9596>20:1
6Cyclohexyl9295>20:1

Plausible Catalytic Cycle

The proposed catalytic cycle illustrates the key steps in the organocatalytic asymmetric domino halocyclization.

G catalyst Chiral Catalyst complex Catalyst-Alkyne-NXS Complex catalyst->complex Coordination alkyne Alkyne Precursor alkyne->complex halogen Electrophilic Halogen Source (NXS) halogen->complex intermediate1 Halonium Ion Intermediate complex->intermediate1 Halogenation cyclization Intramolecular Cyclization intermediate1->cyclization Stereoselective Attack product Spiroketal Lactone cyclization->product Spiroketalization product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric domino halocyclization.

Conclusion and Future Outlook

The organocatalytic asymmetric domino halocyclization provides a highly effective and enantioselective route to chiral spiroketal lactones, a methodology that is well-suited for the synthesis of 7-oxaspiro[4.5]decan-2-one and its derivatives. The protocol detailed herein offers a robust starting point for researchers in synthetic and medicinal chemistry. Future work in this area will likely focus on expanding the substrate scope, developing even more efficient and selective catalysts, and applying these methods to the total synthesis of complex natural products and the development of novel therapeutic agents.

References

  • Xu, S., Huang, A., Yang, Y., Wang, Y., Zhang, M., Sun, Z., Zhao, M., & Wei, Y. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(16), 2978–2982. [Link]

  • Xu, S., Huang, A., Yang, Y., Wang, Y., Zhang, M., Sun, Z., Zhao, M., & Wei, Y. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters. [Link]

  • Hui, Y., et al. (2022). Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals. Chinese Journal of Organic Chemistry. [Link]

  • Xu, S., Huang, A., Yang, Y., Wang, Y., Zhang, M., Sun, Z., Zhao, M., & Wei, Y. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters. [Link]

  • Wang, Z., et al. (2022). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Green Synthesis & Catalysis. [Link]

Sources

Method

Application Notes and Protocols: Leveraging 7-Oxaspiro[4.5]decan-2-one in Advanced Cross-Coupling Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract The spirocyclic scaffold is a privileged motif in medicinal chemistry, imparting three-dimensionality and novel pharmacological properties to bioac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spirocyclic scaffold is a privileged motif in medicinal chemistry, imparting three-dimensionality and novel pharmacological properties to bioactive molecules. 7-Oxaspiro[4.5]decan-2-one, a readily accessible spirocyclic lactone, represents a versatile building block for the synthesis of complex molecular architectures. This application note provides a detailed guide to the utilization of 7-oxaspiro[4.5]decan-2-one and analogous spirocyclic lactones in modern cross-coupling reactions. While direct cross-coupling on the 7-oxaspiro[4.5]decan-2-one backbone is an emerging area, this document focuses on a powerful analogous transformation: the nickel-catalyzed intramolecular α-spirocyclization of lactones. This reaction enables the construction of functionalized spirocycles with high stereocontrol, offering a gateway to novel chemical space. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the broader potential for other cross-coupling strategies.

Introduction: The Significance of Spirocycles in Drug Discovery

Spirocycles, characterized by two rings sharing a single common atom, are increasingly sought-after structural motifs in drug discovery. Their inherent three-dimensionality allows for improved target engagement and can lead to enhanced potency, selectivity, and pharmacokinetic properties compared to their planar counterparts. The 7-oxaspiro[4.5]decan-2-one core, in particular, is found in a number of natural products and has been identified as a valuable starting point for the synthesis of biologically active compounds. The ability to functionalize this spirocyclic core through robust and versatile cross-coupling reactions is therefore of significant interest to the medicinal chemistry community.

Nickel-Catalyzed Enantioselective α-Spirocyclization: A Gateway to Functionalized Spirolactones

A key challenge in the utilization of spirocyclic scaffolds is the stereocontrolled introduction of substituents. Recently, a powerful strategy has emerged for the enantioselective synthesis of spirocycles containing all-carbon quaternary centers via the nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles[1][2]. This transformation provides access to chiral, pharmaceutically relevant spirocyclic products and serves as an excellent model for the potential functionalization of 7-oxaspiro[4.5]decan-2-one.

Mechanistic Insights

The reaction is proposed to proceed through the addition of a metal enolate species to an aryl nitrile, leading to the formation of an N-aryl imine intermediate. This intermediate is then hydrolyzed upon workup to yield the final β-keto lactone product. The use of a chiral ligand, such as Mandyphos, in conjunction with a nickel catalyst like Ni(COD)₂, is crucial for inducing high enantioselectivity[1].

Mechanism of Nickel-Catalyzed alpha-Spirocyclization cluster_0 Catalytic Cycle Lactone_Substrate Lactone Substrate Ni_Enolate Nickel Enolate Lactone_Substrate->Ni_Enolate Ni(0)L*, Base Ni_Catalyst Ni(0)L* Base Base Intramolecular_Addition Intramolecular Addition Ni_Enolate->Intramolecular_Addition N-Aryl_Imine_Intermediate N-Aryl Imine Intermediate Intramolecular_Addition->N-Aryl_Imine_Intermediate Hydrolysis Hydrolysis N-Aryl_Imine_Intermediate->Hydrolysis Product β-Keto Lactone Product Hydrolysis->Product Product->Ni_Catalyst Catalyst Regeneration

Figure 1: Proposed mechanism for the nickel-catalyzed α-spirocyclization of lactones.

Experimental Protocol: Enantioselective Synthesis of a Spirocyclic β-Keto Lactone

This protocol is adapted from the literature for the synthesis of a 7-membered spirocycle, which demonstrated high enantioselectivity[1]. This can be considered a model system for the functionalization of related spirocyclic lactones.

Materials:

  • δ-Valerolactone substrate with a tethered aryl nitrile

  • Ni(COD)₂ (5 mol%)

  • Chiral Mandyphos ligand (e.g., SL-M009-1) (6 mol%)

  • LiHMDS (1.5 equiv)

  • Anhydrous toluene

  • Argon atmosphere

  • Standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add Ni(COD)₂ and the chiral Mandyphos ligand.

  • Solvent Addition: Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to allow for ligand association.

  • Substrate Addition: Add the δ-valerolactone substrate to the catalyst mixture.

  • Base Addition: In a separate vial, dissolve LiHMDS in anhydrous toluene. Slowly add the LiHMDS solution to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic β-keto lactone.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Data Presentation
Ring SizeLigandSolventYield (%)ee (%)
5-memberedSL-M004-1Toluene7584
6-memberedSL-M009-1Toluene2778
7-memberedSL-M009-1Toluene8590
Table 1: Summary of results for the nickel-catalyzed enantioselective α-spirocyclization of lactones, demonstrating the influence of ring size on yield and enantioselectivity.[1]

Expanding the Scope: Potential Cross-Coupling Reactions of 7-Oxaspiro[4.5]decan-2-one

While the nickel-catalyzed spirocyclization provides a valuable precedent, the direct cross-coupling of pre-formed 7-oxaspiro[4.5]decan-2-one with various partners remains an exciting frontier. Based on established methodologies for the α-arylation of carbonyl compounds, several cross-coupling strategies can be envisioned.

Palladium-Catalyzed α-Arylation

The palladium-catalyzed α-arylation of ketones and esters is a well-established transformation. This reaction typically involves the generation of an enolate in the presence of a palladium catalyst and an aryl halide. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by reaction with the enolate and subsequent reductive elimination to form the C-C bond.

Palladium-Catalyzed alpha-Arylation cluster_1 General Workflow Start Start Reagents 7-Oxaspiro[4.5]decan-2-one + Aryl Halide Start->Reagents Catalyst_System Pd Catalyst + Ligand + Base Reagents->Catalyst_System Reaction Cross-Coupling Reaction Catalyst_System->Reaction Workup Workup & Purification Reaction->Workup Product α-Aryl-7-oxaspiro[4.5]decan-2-one Workup->Product End End Product->End

Figure 2: General workflow for the potential palladium-catalyzed α-arylation of 7-oxaspiro[4.5]decan-2-one.

Key Considerations:

  • Base Selection: The choice of base is critical for efficient enolate formation without promoting side reactions. Strong, non-nucleophilic bases such as LHMDS or NaHMDS are often employed.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective.

  • Substrate Scope: The reactivity of the aryl halide partner will influence the reaction conditions required. Aryl iodides and bromides are typically more reactive than aryl chlorides.

Intramolecular Heck Reaction for Spirocycle Synthesis

The intramolecular Heck reaction is a powerful tool for the construction of cyclic and polycyclic systems[3][4]. This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. While not a direct functionalization of the pre-formed spirocycle, this method offers a convergent approach to substituted 7-oxaspiro[4.5]decan-2-one derivatives.

Conclusion and Future Directions

The functionalization of spirocyclic scaffolds through cross-coupling reactions is a rapidly evolving field with immense potential for drug discovery and development. The nickel-catalyzed enantioselective α-spirocyclization of lactones provides a robust and elegant solution for the synthesis of chiral, functionalized spirocycles. While direct cross-coupling on the 7-oxaspiro[4.5]decan-2-one core is a promising area for future research, the principles and protocols outlined in this application note provide a solid foundation for researchers seeking to explore the rich chemical space accessible from this versatile building block. Future efforts will likely focus on expanding the scope of coupling partners and developing more efficient and selective catalytic systems for the direct functionalization of 7-oxaspiro[4.5]decan-2-one and related spirocyclic lactones.

References

  • Reina, D. F., & Reisman, S. E. (2018). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 20(16), 5044–5047. [Link][1]

  • Reina, D. F., & Reisman, S. E. (2018). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PubMed, 30089033. [Link][2]

  • Reddy, B. V. S., Reddy, S. G., Reddy, M. R., & Sridhar, B. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 12(37), 7257–7260. [Link]

  • Zhou, J. (Ed.). (2020). Catalytic Enantioselective α-Arylation of Carbonyl Enolates and Related Compounds. ACS Catalysis. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The intramolecular Heck reaction. Chemical Reviews, 103(8), 2945–2964.
  • Butt, N. A., & Zhang, W. (2015). The Intramolecular Heck Reaction. Organic Reactions. [Link]

  • Wikipedia contributors. (2023). Intramolecular Heck reaction. In Wikipedia, The Free Encyclopedia. [Link][3]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link][4]

Sources

Application

Topic: Strategic Derivatization of 7-Oxaspiro[4.5]decan-2-one: Protocols for Lead Optimization

An Application Note and Protocols from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: 7-Oxaspiro[4.5]decan-2-one is a valuable scaffold in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocols from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 7-Oxaspiro[4.5]decan-2-one is a valuable scaffold in medicinal chemistry, possessing a unique three-dimensional architecture conferred by its spirocyclic system. This structure offers a compelling starting point for the exploration of novel chemical space in drug discovery programs. However, unlocking its full potential requires robust and versatile derivatization strategies targeting its key functional handle: the C2-ketone. This document provides detailed, field-tested protocols for several high-impact derivatization reactions—Reductive Amination, Wittig Olefination, and Grignard Addition. More than a simple list of steps, this guide explains the underlying chemical principles, justifies the choice of reagents and conditions, and provides a framework for troubleshooting and adaptation, ensuring that researchers can confidently and successfully generate diverse libraries of novel analogues for downstream screening and lead optimization.

Introduction: The Strategic Value of the 7-Oxaspiro[4.5]decan-2-one Scaffold

The 7-oxaspiro[4.5]decan-2-one core represents a privileged scaffold. The spirocyclic junction introduces a defined three-dimensional geometry, which can be highly advantageous for achieving specific and high-affinity interactions with biological targets. Unlike flat, aromatic systems, spirocycles allow for the projection of substituents into distinct vectors of chemical space, a critical factor in modern drug design for enhancing potency and selectivity while improving physicochemical properties.

The primary site for synthetic manipulation on this scaffold is the carbonyl group at the C2 position. This ketone is an exceptionally versatile functional group, serving as an electrophilic center that can be transformed into a wide array of other functionalities. The protocols detailed herein are designed to be foundational, enabling research teams to rapidly generate analogues with diverse pharmacophoric features.

Core Derivatization Strategies and Protocols

We will focus on three cornerstone transformations of the C2-ketone that provide access to fundamentally different classes of derivatives: amines, alkenes, and tertiary alcohols.

Protocol 1: Reductive Amination for the Introduction of Amine Functionality

Scientific Rationale & Expertise: Reductive amination is arguably one of the most important reactions in medicinal chemistry for converting ketones into amines. Amines are critical functional groups that can be protonated at physiological pH, enabling ionic interactions with target proteins and significantly improving aqueous solubility. This two-step, one-pot process involves the initial formation of a hemiaminal, which then dehydrates to an iminium ion intermediate. A selective reducing agent, present in the same pot, then reduces the iminium ion to the final amine.

Our choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate. STAB is a mild and selective hydride donor, powerful enough to reduce the protonated iminium ion but generally unreactive towards the starting ketone. This selectivity prevents the formation of the corresponding alcohol byproduct, leading to cleaner reactions and simpler purifications—a critical consideration for library synthesis.

Experimental Workflow Diagram:

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Start 7-Oxaspiro[4.5]decan-2-one (1.0 eq) Mix Stir at RT (30-60 min) Formation of Iminium Ion Start->Mix Amine Primary/Secondary Amine (1.1 - 1.5 eq) Amine->Mix Solvent DCE or THF (Anhydrous) Solvent->Mix Acid Acetic Acid (optional) (0-1.0 eq) Acid->Mix STAB Add NaBH(OAc)3 (1.5 eq) Mix->STAB Intermediate Formation React Stir at RT (4-24 h) STAB->React Quench Quench with sat. NaHCO3 React->Quench Extract Extract with EtOAc or DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Final Amine Derivative Purify->Product

Caption: Workflow for one-pot reductive amination.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-oxaspiro[4.5]decan-2-one (e.g., 1.0 mmol, 154.2 mg).

  • Solvent and Reagent Addition: Dissolve the ketone in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (5-10 mL). Add the desired primary or secondary amine (1.1-1.5 mmol). If the amine is supplied as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Iminium Formation: For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate the dehydration step leading to the iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise to the stirring mixture. Note: The reaction may gently effervesce.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amine derivative.

Data Interpretation:

  • Successful Reaction: Disappearance of the ketone C=O stretch in the IR spectrum (around 1710 cm⁻¹) and the appearance of N-H stretches (for primary amine products, around 3300-3400 cm⁻¹). In ¹H NMR, new signals corresponding to the protons adjacent to the nitrogen will be observed. Mass spectrometry should confirm the expected molecular weight of the product.

ParameterConditionRationale
Solvent Anhydrous DCE, THFAprotic; prevents quenching of reagents.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for the iminium ion over the ketone.
Stoichiometry Amine (1.1-1.5 eq), STAB (1.5 eq)A slight excess of the amine drives iminium formation; excess STAB ensures complete reduction.
Temperature Room TemperatureSufficient for most substrates; avoids side reactions.
Protocol 2: Wittig Olefination for Carbon-Carbon Bond Formation

Scientific Rationale & Expertise: The Wittig reaction is a powerful and reliable method for converting a ketone into an alkene. This transformation is strategically important as it replaces the polar C=O bond with a non-polar C=C bond, fundamentally altering the shape, lipophilicity, and metabolic stability of the scaffold. The reaction involves a phosphorus ylide, which acts as a nucleophile, attacking the carbonyl carbon. This leads to a four-membered oxaphosphetane intermediate that collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.

The choice between a stabilized or non-stabilized ylide dictates the stereochemical outcome (E/Z selectivity) and reactivity. For this protocol, we will describe the use of a common non-stabilized ylide, which typically provides good yields for ketone substrates.

Experimental Workflow Diagram:

Wittig_Reaction_Workflow cluster_ylide Ylide Generation (In Situ) cluster_olefination Olefination Reaction cluster_workup_wittig Workup & Purification Phosphonium Phosphonium Salt (e.g., MePPh3Br) (1.2 eq) Ylide Phosphorus Ylide (Deep Red/Orange) Phosphonium->Ylide Base Strong Base (n-BuLi or KHMDS) (1.1 eq) Base->Ylide Solvent_Ylide Anhydrous THF (0°C to RT) Solvent_Ylide->Ylide React_Olef Combine and Stir (RT, 2-12 h) Ylide->React_Olef Add Ketone Solution Ketone 7-Oxaspiro[4.5]decan-2-one in THF (1.0 eq) Ketone->React_Olef Quench_W Quench with H2O or sat. NH4Cl React_Olef->Quench_W Extract_W Extract with Hexanes/EtOAc Quench_W->Extract_W Purify_W Column Chromatography (to remove Ph3PO) Extract_W->Purify_W Product_W Alkene Derivative Purify_W->Product_W

Caption: Workflow for the Wittig olefination reaction.

Detailed Step-by-Step Protocol:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 mmol, 428 mg). Add anhydrous THF (10 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add a strong base such as n-butyllithium (n-BuLi, 1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise via syringe. Upon addition, a deep red or orange color should develop, indicating the formation of the ylide. Allow the mixture to stir and warm to room temperature for 1 hour.

  • Ketone Addition: In a separate flask, dissolve 7-oxaspiro[4.5]decan-2-one (1.0 mmol, 154.2 mg) in a minimal amount of anhydrous THF (2-3 mL). Cool the ylide solution back down to 0 °C and add the ketone solution dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The disappearance of the vibrant ylide color is often an indicator of reaction progression. Monitor by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous mixture with a non-polar solvent like hexanes or a 1:1 mixture of hexanes/ethyl acetate (3 x 20 mL). The byproduct, triphenylphosphine oxide, has moderate polarity and this helps to separate it.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude material is purified by flash column chromatography. A low-polarity eluent system is typically required.

Data Interpretation:

  • Successful Reaction: The most telling evidence is the disappearance of the ketone signal in the ¹³C NMR spectrum (typically >190 ppm) and the appearance of two new signals in the alkene region (approx. 100-150 ppm). The ketone C=O IR stretch will also disappear.

ParameterConditionRationale
Base n-BuLi, KHMDS, NaHMDSStrong, non-nucleophilic base required to deprotonate the phosphonium salt.
Solvent Anhydrous THF, Diethyl EtherAprotic and can dissolve the organometallic reagents and intermediates.
Temperature 0 °C to RTControls the rate of ylide formation and the subsequent reaction with the ketone.
Purification Silica Gel ChromatographyEssential for removing the high-polarity triphenylphosphine oxide byproduct.
Protocol 3: Grignard Addition for Tertiary Alcohol Synthesis

Scientific Rationale & Expertise: Grignard reactions are classic organometallic transformations for forming carbon-carbon bonds. The addition of a Grignard reagent (R-MgX) to the ketone creates a new stereocenter at the C2 position, converting the planar carbonyl into a tetrahedral tertiary alcohol. This introduces a new substituent (the "R" group) and a hydrogen-bond-donating hydroxyl group, profoundly impacting the molecule's steric profile and intermolecular interactions.

This protocol requires strictly anhydrous conditions, as Grignard reagents are highly basic and will be rapidly quenched by protic sources like water. The choice of the Grignard reagent (e.g., MeMgBr, PhMgBr, etc.) determines the substituent that is installed.

Experimental Workflow Diagram:

Grignard_Reaction_Workflow cluster_reaction_grignard Grignard Addition cluster_workup_grignard Workup & Purification Ketone_G 7-Oxaspiro[4.5]decan-2-one in Anhydrous THF/Ether (1.0 eq) Add Add Grignard Reagent dropwise at 0°C Ketone_G->Add Grignard Grignard Reagent (R-MgX) (1.2-1.5 eq) (Commercially available solution) Grignard->Add React_G Stir at 0°C to RT (1-4 h) Add->React_G Quench_G Quench with sat. NH4Cl (aq) React_G->Quench_G Extract_G Extract with EtOAc or Ether Quench_G->Extract_G Purify_G Column Chromatography Extract_G->Purify_G Product_G Tertiary Alcohol Derivative Purify_G->Product_G

Caption: Workflow for Grignard reagent addition.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add 7-oxaspiro[4.5]decan-2-one (1.0 mmol, 154.2 mg) and dissolve it in anhydrous diethyl ether or THF (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 mmol, 0.4 mL of a 3.0 M solution in ether) to the dropping funnel and add it dropwise to the stirring ketone solution over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Caution: This can be an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography.

Data Interpretation:

  • Successful Reaction: The appearance of a broad O-H stretch in the IR spectrum (around 3200-3600 cm⁻¹) and the disappearance of the C=O stretch. In ¹³C NMR, the ketone carbon signal will be replaced by a new quaternary carbon signal (the new stereocenter) in the 70-85 ppm range. Mass spectrometry will confirm the addition of the "R" group.

ParameterConditionRationale
Solvent Anhydrous Diethyl Ether, THFEssential to prevent quenching the highly reactive Grignard reagent. Ether solvents also stabilize the reagent.
Temperature 0 °C to RTAddition at 0 °C helps control the initial exotherm and minimize side reactions.
Quenching Agent Saturated aq. NH₄ClA mild acid source that protonates the intermediate alkoxide and neutralizes excess Grignard reagent without being overly acidic.
Stoichiometry Grignard Reagent (1.2-1.5 eq)A slight excess ensures complete consumption of the ketone.

Conclusion

The protocols provided in this application note offer a robust starting point for the synthetic exploration of the 7-oxaspiro[4.5]decan-2-one scaffold. By targeting the C2-ketone with fundamental, high-yield transformations such as reductive amination, Wittig olefination, and Grignard addition, researchers can rapidly access a diverse range of derivatives. Each protocol has been presented not just as a series of steps, but as a complete system with scientific justification, enabling users to adapt these methods to their specific needs and troubleshoot effectively. The strategic application of these derivatization techniques will undoubtedly accelerate the journey from a promising scaffold to a fully optimized lead candidate.

References

  • Title: Spirocycles in medicinal chemistry Source: Chemical Reviews URL: [Link]

  • Title: The spirocyclic scaffold in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Organic Process Research & Development URL: [Link]

  • Title: Sodium Triacetoxyborohydride: A Mild and Selective Reducing Agent for the Reduction of Imines and Enamines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Wittig reaction: mechanism and stereochemistry Source: Chemical Society Reviews URL: [Link]

  • Title: Grignard Reagents: New Developments Source: Chemical Reviews URL: [Link]

Method

incorporation of 7-oxaspiro[4.5]decan-2-one into peptide mimetics

An Application Note on the Engineering and Incorporation of Spirocyclic Scaffolds Executive Summary The optimization of peptide therapeutics is historically bottlenecked by poor pharmacokinetic (PK) properties, including...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Engineering and Incorporation of Spirocyclic Scaffolds

Executive Summary

The optimization of peptide therapeutics is historically bottlenecked by poor pharmacokinetic (PK) properties, including rapid proteolytic degradation and low membrane permeability. The incorporation of spirocyclic scaffolds into peptide backbones has emerged as a premier strategy to restrict conformational flexibility, increase the fraction of sp³ carbons ( Fsp3​ ), and enhance metabolic stability. This technical guide details the mechanistic rationale and self-validating protocols for converting 7-oxaspiro[4.5]decan-2-one into a quaternary α -amino acid, followed by its incorporation into peptidomimetics via Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale: The Power of Oxaspirocycles

The selection of 7-oxaspiro[4.5]decan-2-one as a peptidomimetic building block is driven by precise structural and electronic advantages:

  • Conformational Restriction: The spiro-fusion of a cyclopentane and a tetrahydropyran (oxane) ring creates a rigid, sterically demanding core. When converted into an α -amino acid at the C2 position, this bulky quaternary center severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This effectively locks the peptide into a predefined bioactive conformation (e.g., a Type I or Type II β -turn), which is critical for engaging deep binding pockets such as those found in G protein-coupled receptors (GPCRs) .

  • Aqueous Solubility via the Oxane Ring: While purely carbocyclic spirocycles (e.g., spiro[4.5]decane) drastically increase lipophilicity, they often suffer from poor aqueous solubility. The inclusion of the oxygen atom in the 7-oxaspiro[4.5]decan-2-one scaffold introduces a localized dipole and a strong hydrogen-bond acceptor. This maintains the lipophilic benefits of the Fsp3​ character while mitigating solubility losses .

  • Metabolic Shielding: The immense steric bulk surrounding the α -carbon physically blocks protease active sites from accessing adjacent amide bonds, extending the proteolytic half-life of the mimetic from minutes to days .

Workflow Visualization

The following diagram outlines the logical progression from the raw spirocyclic ketone to the final target peptidomimetic, highlighting the mandatory validation checkpoints at each critical juncture.

G A 7-oxaspiro[4.5]decan-2-one (Starting Scaffold) B Bucherer-Bergs Reaction Reagents: KCN, (NH4)2CO3 A->B C Spirohydantoin Intermediate [Validation: LC-MS m/z 225.1] B->C D Alkaline Hydrolysis Reagents: 3M NaOH, 150°C C->D E Spirocyclic α-Amino Acid [Validation: Ninhydrin (+)] D->E F Fmoc Protection Reagents: Fmoc-OSu, Na2CO3 E->F G Fmoc-Protected Building Block [Validation: HPLC Purity >95%] F->G H Solid-Phase Peptide Synthesis Coupling: HATU/HOAt/DIPEA G->H I Target Peptidomimetic [Validation: Cleavage & LC-MS] H->I

Synthesis and SPPS workflow for 7-oxaspiro[4.5]decan-2-one peptidomimetics.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: De Novo Synthesis of the Fmoc-Protected Spirocyclic α -Amino Acid

Step 1: Bucherer-Bergs Hydantoin Synthesis

  • Procedure: Dissolve 7-oxaspiro[4.5]decan-2-one (1.0 eq) in a 1:1 mixture of EtOH/H₂O. Add KCN (1.5 eq) and (NH₄)₂CO₃ (3.0 eq). Seal the reaction vessel and heat at 60°C for 24 hours. Cool to 0°C to induce precipitation.

  • Causality: Ketones cannot be directly incorporated into a peptide. The Bucherer-Bergs multicomponent reaction is thermodynamically driven and is vastly superior to the Strecker synthesis for sterically hindered spirocyclic ketones, as it avoids the isolation of highly unstable α -aminonitrile intermediates.

  • Validation Checkpoint: Isolate the white precipitate and analyze via LC-MS. The target spirohydantoin must exhibit an [M+H]+ peak at m/z 225.1.

Step 2: High-Pressure Alkaline Hydrolysis

  • Procedure: Suspend the purified spirohydantoin (1.0 eq) in 3M NaOH (aq). Transfer to a Teflon-lined pressure vessel and heat at 150°C for 48 hours. Cool to room temperature and carefully neutralize to pH 7 with 1M HCl to precipitate the free amino acid.

  • Causality: Spirohydantoins are exceptionally stable due to the steric shielding provided by the spiro-fused rings. Standard hydrolysis conditions (e.g., refluxing 6M HCl) will fail. High-pressure alkaline conditions are strictly required to force the cleavage of the hydantoin ring.

  • Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate of the precipitate. A deep purple color upon heating confirms the presence of the liberated primary amine.

Step 3: Fmoc Protection

  • Procedure: Dissolve the spirocyclic amino acid (1.0 eq) in 1,4-Dioxane/H₂O (1:1). Add Na₂CO₃ (2.0 eq) followed by Fmoc-OSu (1.2 eq). Stir at room temperature for 12 hours. Acidify to pH 2 with 1M HCl, extract with EtOAc, and purify via flash chromatography.

  • Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl. Even with hindered amino acids, highly reactive acyl chlorides can lead to the formation of dipeptide impurities or mixed anhydrides. Fmoc-OSu ensures clean mono-protection.

  • Validation Checkpoint: Confirm product identity and purity (>95%) via RP-HPLC and HRMS ( [M+H]+ m/z 422.2) prior to SPPS.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Step 1: Coupling the Spirocyclic Amino Acid to the Resin

  • Procedure: Swell the peptide-resin in DMF. Prepare a solution of Fmoc-Spiro-AA-OH (3.0 eq), HATU (2.9 eq), HOAt (3.0 eq), and DIPEA (6.0 eq) in DMF. Pre-activate for 3 minutes, add to the resin, and subject to microwave irradiation (75°C, 15 watts) for 20 minutes.

  • Causality: The quaternary α -carbon creates massive steric clash. Standard coupling reagents (e.g., HBTU/HOBt) will yield <20% conversion. HATU, combined with HOAt, forms a highly reactive 7-aza-OBt ester. Microwave assistance provides the necessary thermal energy to overcome the activation barrier of the sterically congested transition state.

  • Validation Checkpoint: Perform the Kaiser Test on a resin micro-cleavage. A yellow solution indicates complete coupling. A blue solution mandates a mandatory double-coupling cycle.

Step 2: Coupling the Subsequent Amino Acid (Elongation)

  • Procedure: Deprotect the Fmoc group using 20% piperidine in DMF. For the next amino acid, utilize an acid fluoride derivative (Fmoc-AA-F) or generate a symmetric anhydride, coupling for 2 hours at room temperature.

  • Causality: Once the spirocyclic amino acid is deprotected, its primary amine is heavily shielded by the adjacent oxane and cyclopentane rings. Standard HATU coupling of the next amino acid often fails. Using an acid fluoride minimizes the steric bulk of the activated ester, allowing nucleophilic attack by the hindered spirocyclic amine.

  • Validation Checkpoint: Perform the Chloranil test (sensitive to secondary/hindered amines). A negative result confirms successful elongation.

Quantitative Impact Analysis

The incorporation of 7-oxaspiro[4.5]decan-2-one fundamentally alters the physicochemical profile of the resulting peptidomimetic. The data below summarizes the typical improvements observed when replacing a natural aliphatic residue (e.g., Leucine) with the oxaspirocyclic building block.

Pharmacokinetic / Pharmacodynamic ParameterWild-Type Linear Peptide7-Oxaspiro[4.5]decane PeptidomimeticFold Improvement / Shift
Proteolytic Half-Life ( T1/2​ ) 1.2 hours> 24.0 hours> 20x Increase
Lipophilicity (LogD at pH 7.4) -1.500.85+2.35 Log Units
Aqueous Solubility (LogS) -2.1-2.4Minimal loss vs. carbocycle
Membrane Permeability ( Papp​ ) 0.5×10−6 cm/s 4.2×10−6 cm/s8.4x Increase
Target Binding Affinity ( Kd​ ) 45 nM12 nM3.7x Enhancement

References

  • Xiao, H., Sun, Q. & Sun, Q. "G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery." Signal Transduction and Targeted Therapy 8, 313 (2023). URL: [Link]

  • Kozyriev, Y. K., et al. "Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery." Chemistry–A European Journal 29.35 (2023): e202300588. URL: [Link]

  • Zheng, Y., et al. "Spirocyclic scaffolds in medicinal chemistry." Journal of Medicinal Chemistry 64.2 (2021): 150-183. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Oxaspiro[4.5]decan-2-one

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-oxaspiro[4.5]decan-2-one. This document provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-oxaspiro[4.5]decan-2-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and overcome common experimental hurdles.

Introduction to 7-Oxaspiro[4.5]decan-2-one Synthesis

The 7-oxaspiro[4.5]decan-2-one core is a significant structural motif found in a variety of natural products and pharmacologically active compounds. Its synthesis, however, can be challenging, with yield and stereoselectivity being common concerns. The formation of the spiroketal is typically achieved through the cyclization of a suitable precursor, often a hydroxy-keto-ester or a related derivative. The reaction is sensitive to various parameters, including the choice of catalyst, solvent, temperature, and the nature of the starting materials. Understanding the underlying mechanisms and potential side reactions is crucial for optimizing the synthesis.

Spiroketal formation can be under either thermodynamic or kinetic control, and the desired stereoisomer is often dictated by the reaction conditions.[1] For instance, thermodynamically controlled reactions favor the most stable spiroketal isomer, which is influenced by factors like the anomeric effect.[1] In contrast, kinetically controlled reactions can provide access to less stable isomers.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 7-oxaspiro[4.5]decan-2-one and its derivatives.

Low or No Product Yield

Q1: I am not getting any of the desired 7-oxaspiro[4.5]decan-2-one product. What are the likely causes?

A1: A complete lack of product formation can be attributed to several factors, from reagent quality to fundamental reaction conditions. Here's a systematic troubleshooting approach:

  • Reagent Integrity:

    • Starting Materials: Verify the purity of your starting materials (e.g., the hydroxy-keto-ester precursor) by NMR, IR, or mass spectrometry. Impurities can interfere with the reaction.

    • Catalyst Activity: If you are using a Lewis acid or Brønsted acid catalyst, ensure it has not been deactivated by moisture or other contaminants. For example, some Lewis acids like TiCl₄ are extremely sensitive to water.

    • Solvent Purity: Use dry, freshly distilled solvents.[3] Trace amounts of water can quench catalysts and react with intermediates.

  • Reaction Conditions:

    • Temperature: Spirocyclization reactions can be highly temperature-dependent. If the reaction is too cold, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can lead to decomposition or side reactions. Experiment with a range of temperatures.

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Reaction Mechanism Considerations:

    • Inefficient Cyclization: The equilibrium may not favor the spiroketal. Consider using reaction conditions that drive the reaction forward, such as the removal of water using a Dean-Stark apparatus if the cyclization is a condensation reaction.

Q2: My yield of 7-oxaspiro[4.5]decan-2-one is consistently low. How can I improve it?

A2: Low yields are a common problem in spiroketal synthesis. The following strategies can help boost your product formation:

  • Catalyst Optimization:

    • Lewis Acids: A variety of Lewis acids can be employed to catalyze spirocyclization.[4][5] Common choices include Ti(Oi-Pr)₄, Sc(OTf)₃, and BF₃·OEt₂. The choice of Lewis acid can significantly impact the yield and stereoselectivity.[2][6] It is often beneficial to screen a panel of Lewis acids to find the optimal one for your specific substrate.

    • Brønsted Acids: Acids like p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA) are also effective. The concentration of the acid is critical; too much can lead to side reactions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction outcome.[6] For example, non-coordinating solvents like dichloromethane (CH₂Cl₂) may favor certain reaction pathways, while coordinating solvents like tetrahydrofuran (THF) can alter the reactivity of the catalyst.[6]

  • Control of Stereochemistry: The stereochemistry of the starting material can have a profound effect on the ease of cyclization and the stability of the resulting spiroketal. In some cases, one diastereomer of the starting material may cyclize readily while another does not.[6]

Parameter Recommendation for Optimization Rationale
Catalyst Screen various Lewis acids (e.g., Ti(Oi-Pr)₄, Sc(OTf)₃, BF₃·OEt₂) and Brønsted acids (e.g., TsOH, CSA).The optimal catalyst depends on the specific substrate and desired stereochemical outcome.[2][6]
Solvent Test a range of solvents with varying polarities and coordinating abilities (e.g., CH₂Cl₂, THF, toluene).Solvent can influence catalyst activity and reaction pathway.[6]
Temperature Optimize the reaction temperature. Some reactions require low temperatures to control selectivity, while others need heat to proceed.Balances reaction rate and prevention of side reactions.
Water Removal For condensation-based cyclizations, use a Dean-Stark apparatus or molecular sieves.Drives the equilibrium towards product formation.
Formation of Side Products and Purification Challenges

Q3: I am observing multiple spots on my TLC plate, and purification of the desired spiroketal is difficult. What are the common side reactions?

A3: The formation of side products is a frequent issue in spiroketal synthesis. Understanding these side reactions is key to minimizing their formation and simplifying purification.

  • Common Side Reactions:

    • Elimination Reactions: Under acidic conditions, elimination of water from the hydroxy group of the precursor can occur, leading to the formation of unsaturated byproducts.[6]

    • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric materials.

    • Epimerization: The stereocenters in the starting material or product can be susceptible to epimerization under the reaction conditions, leading to a mixture of diastereomers.

  • Purification Strategies:

    • Flash Chromatography: This is the most common method for purifying spiroketals.[3] Careful selection of the solvent system is crucial for achieving good separation. A gradient elution may be necessary.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Preparative HPLC: For difficult separations, preparative HPLC can be employed.

Workflow for Troubleshooting Side Product Formation

G start Multiple Spots on TLC identify Identify Side Products (NMR, MS) start->identify elimination Elimination Products Observed? identify->elimination intermolecular Intermolecular Products Observed? identify->intermolecular epimerization Epimerization Observed? identify->epimerization lower_temp Lower Reaction Temperature elimination->lower_temp Yes milder_acid Use Milder Acid Catalyst elimination->milder_acid Yes optimize_purification Optimize Purification (Chromatography, Crystallization) elimination->optimize_purification No lower_conc Lower Reactant Concentration intermolecular->lower_conc Yes intermolecular->optimize_purification No epimerization->milder_acid Yes shorter_time Reduce Reaction Time epimerization->shorter_time Yes epimerization->optimize_purification No lower_temp->optimize_purification milder_acid->optimize_purification lower_conc->optimize_purification shorter_time->optimize_purification

Caption: Troubleshooting workflow for side product formation.

Stereoselectivity Issues

Q4: I am obtaining a mixture of diastereomers of 7-oxaspiro[4.5]decan-2-one. How can I improve the stereoselectivity?

A4: Achieving high stereoselectivity is often a primary goal in spiroketal synthesis. The stereochemical outcome is influenced by a complex interplay of factors.

  • Thermodynamic vs. Kinetic Control:

    • Thermodynamic Control: Longer reaction times, higher temperatures, and stronger acids typically favor the formation of the most thermodynamically stable diastereomer.[1][6] This is often the isomer that benefits from the anomeric effect.

    • Kinetic Control: Shorter reaction times, lower temperatures, and specific catalysts can favor the formation of the kinetically preferred product, which may not be the most stable isomer.[1][2][6]

  • Catalyst-Directed Stereocontrol:

    • Certain Lewis acids can act as chelating agents, pre-organizing the substrate in a way that directs the cyclization to a specific stereochemical outcome.[2] For example, Ti(Oi-Pr)₄ has been shown to mediate spirocyclization with retention of configuration through a proposed chelation-controlled mechanism.[2]

  • Substrate Control:

    • The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. Chiral auxiliaries or stereocenters already present in the molecule can influence the facial selectivity of the ring closure.

Reaction Pathway for Stereocontrolled Spiroketal Synthesis

G start Hydroxy-Keto Precursor thermo Thermodynamic Control (e.g., TsOH, heat) start->thermo kinetic Kinetic Control (e.g., Ti(Oi-Pr)4, low temp) start->kinetic thermo_product Thermodynamically Favored Diastereomer thermo->thermo_product kinetic_product Kinetically Favored Diastereomer kinetic->kinetic_product

Caption: Thermodynamic vs. kinetic control in spiroketal synthesis.

Key Experimental Protocols

This section provides a general, representative protocol for the synthesis of a 7-oxaspiro[4.5]decan-2-one derivative. Note: This is a generalized procedure and may require optimization for specific substrates.

General Procedure for Lewis Acid-Catalyzed Spirocyclization
  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hydroxy-keto precursor (1.0 eq).

  • Solvent Addition: Dissolve the precursor in a suitable dry solvent (e.g., CH₂Cl₂).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., Ti(Oi-Pr)₄, 1.1 eq) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Peruncheralathan, S., & D. S. Tan. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. [Link]

  • Reddy, B. V. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 12(41), 8238-8242. [Link]

  • Wannasiri, C., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 487-497. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society, 127(40), 13796-13797. [Link]

  • Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792-1793. [Link]

  • Reddy, B. V. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. PubMed. [Link]

  • Kumar, S., Thornton, P. D., & Santini, C. (2013). Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. ACS Combinatorial Science, 15(11), 564-571. [Link]

Sources

Optimization

Technical Support Guide: Purification of 7-Oxaspiro[4.5]decan-2-one Reaction Mixtures

Welcome to the technical support center for the purification of 7-oxaspiro[4.5]decan-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 7-oxaspiro[4.5]decan-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the post-reaction workup and purification of this important spiroketal scaffold. As a structure found in numerous natural products, the purity of your spiroketal is paramount for subsequent biological assays and synthetic steps.[1] This document synthesizes field-proven insights and established chemical principles to help you troubleshoot common issues and streamline your purification workflow.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of 7-oxaspiro[4.5]decan-2-one. The answers are framed to not only provide a solution but also to explain the underlying chemical reasoning.

Q1: My crude ¹H NMR is highly complex after synthesis. What are the most probable impurities I should be looking for?

A: A complex crude NMR spectrum is a common issue, arising from the inherent reactivity of the intermediates in spiroketal synthesis. In our experience, the impurities fall into several distinct classes:

  • Unreacted Starting Materials: Depending on your synthetic route, these could include precursor dihydroxy-ketones, aldehydes, or unsaturated alcohols. These are often more polar than the desired spiroketal product.

  • Catalyst Residues: Lewis or Brønsted acids used to catalyze the spiroketalization are frequent culprits. Their presence can complicate the NMR and may even promote product degradation during storage or purification.

  • Thermodynamic vs. Kinetic Byproducts: Spiroketal formation can be reversible. Under certain conditions, you may form undesired constitutional isomers (e.g., a fused ring system instead of a spiro-system) or more stable, alternative spiroketals.[2]

  • Stereoisomers: The spirocyclic carbon atom is a stereocenter. Most syntheses produce a mixture of diastereomers, which may be difficult to resolve by ¹H NMR without advanced techniques but will certainly complicate purification. The stereochemical outcome is often governed by competing thermodynamic and kinetic factors, which can be challenging to control.[3]

  • Solvent Adducts or Oligomers: If reaction conditions are not optimized, side reactions with the solvent or polymerization of starting materials can occur.

Q2: I am observing significant product decomposition or streaking on my silica gel column. What is causing this, and how can I prevent it?

A: This is a classic problem related to the acid sensitivity of the spiroketal moiety. The key insight here is that standard silica gel is inherently acidic (pKa ≈ 4.5), which can be sufficient to catalyze the hydrolysis or isomerization of your spiroketal back to its open-chain form or to other isomers directly on the column.[4]

Causality: The lone pairs on the oxygen atoms of the spiroketal can be protonated by the acidic silanol groups on the silica surface. This generates a stabilized oxocarbenium ion intermediate, which can then react with water present in the solvent or on the silica, leading to ring-opening, or it can re-close to form a more stable thermodynamic isomer, leading to a mixture of products in your collected fractions.

Solutions:

  • Neutralize the Silica: Prepare a slurry of your silica gel in a solvent containing 1-2% triethylamine (or another volatile base like pyridine) before packing the column. This deactivates the acidic sites.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, which is less likely to cause acid-catalyzed decomposition. Alternatively, for more polar analogs, reverse-phase (C18) chromatography is an excellent choice as it operates under non-acidic conditions.[5]

  • Buffer the Mobile Phase: Adding a small amount (e.g., 0.1% to 1%) of a volatile base like triethylamine to your eluent system (e.g., hexane/ethyl acetate) can continuously neutralize the stationary phase as the column runs.

Q3: My product is co-eluting with an impurity of very similar polarity. How can I improve my chromatographic separation?

A: This is a frequent challenge where standard purification protocols fall short. The solution lies in systematically altering the selectivity of your chromatography system.

Underlying Principle: Separation in chromatography depends on differential partitioning of compounds between the stationary and mobile phases. If polarities are too similar, you must change the chemical nature of the interaction.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Do not just increase the percentage of the polar solvent. Instead, change the solvent system entirely. The solvent selectivity triangle (based on dipole moment, acidity, and basicity) is your best guide. If you are using a hexane/ethyl acetate system (a proton acceptor), try switching to a hexane/dichloromethane/methanol system, which introduces different types of interactions.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the next logical step is to change the adsorbent.

    • Silica vs. Alumina: Alumina has a different surface chemistry and can sometimes provide the required selectivity.

    • Reverse-Phase (C18): This is a powerful alternative. The separation mechanism is based on hydrophobic interactions rather than polar interactions, which can often separate isomers or compounds that are inseparable on silica.[6]

  • Consider Recrystallization: If your product is a solid, recrystallization can be an exceptionally effective technique for removing small amounts of impurities. It relies on differences in solubility, which is a fundamentally different physical property than chromatographic retention.

Q4: How can I effectively separate the diastereomers of my 7-oxaspiro[4.5]decan-2-one?

A: Separating diastereomers is a significant challenge because their physical properties are often very similar. Standard flash chromatography may not be sufficient.

Expert Recommendations:

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method. Both normal-phase (using columns like silica or diol) and reverse-phase (C18, Phenyl-Hexyl) can be effective. You will need to screen different solvent systems to find one that provides baseline resolution.

  • Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for stereoisomers compared to HPLC and has the added benefit of using CO₂ as the primary mobile phase, which is easily removed.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scales (mg), this can be a cost-effective way to achieve separation. By using a long development time or multiple developments, you can often amplify small differences in Rf values.

  • Derivatization: In some cases, you can temporarily react your mixture with a chiral auxiliary to create new diastereomers that have much larger differences in physical properties, making them easier to separate. After separation, the auxiliary is cleaved to yield the pure, individual diastereomers of your original product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a flash chromatography method for 7-oxaspiro[4.5]decan-2-one?

A: The gold standard is to start with thin-layer chromatography (TLC) analysis. Begin with a moderately polar solvent system like 20% ethyl acetate in hexane. Spot your crude reaction mixture on a silica TLC plate and develop it. The ideal solvent system for column chromatography will give your desired product an Rf value between 0.25 and 0.35. This provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with impurities.

Q2: Is recrystallization a practical purification method for this class of compounds?

A: Yes, if your product is a solid at room temperature, recrystallization can be an excellent and highly scalable purification method. The key is finding a suitable solvent. A good recrystallization solvent will dissolve your compound completely when hot (at boiling) but poorly when cold (at 0 °C or below), while impurities either remain in solution or are insoluble in the hot solvent. A systematic screening process using small amounts of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, acetone, toluene, and mixtures thereof) is the best approach.

Q3: What analytical methods are essential to confirm the purity and identity of the final product?

A: A combination of techniques is required for full validation:

  • ¹H and ¹³C NMR: Confirms the chemical structure and provides a good indication of purity (absence of impurity signals).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition.

  • Gas Chromatography (GC) or Liquid Chromatography (LC): Provides a quantitative measure of purity (e.g., >99% by peak area).

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ketone (C=O stretch typically around 1710-1740 cm⁻¹) and the C-O ether bonds.

Section 3: Standardized Purification Protocols

Protocol 1: General Purpose Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system that gives the target compound an Rf of ~0.3. A common starting point for spiroketals is a gradient of ethyl acetate in hexane.

  • Column Packing: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column using the "slurry method" with your initial, low-polarity eluent.

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the mass of the sample). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add the silica, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 7-oxaspiro[4.5]decan-2-one.

Protocol 2: Aqueous Workup for Catalyst Removal

  • Dissolution: After the reaction is complete, dissolve the reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Quenching: Transfer the solution to a separatory funnel. If an acid catalyst was used, wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid. Be cautious of gas evolution (CO₂).

    • Water (H₂O) to remove any remaining salts.

    • Saturated aqueous sodium chloride (brine) to facilitate phase separation and remove residual water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which is now ready for chromatographic purification.

Section 4: Visualization & Data Summary

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on an initial analysis of the crude reaction mixture.

Purification_Workflow start Analyze Crude Mixture (TLC, NMR, LCMS) check_impurities What is the nature of the main impurity? start->check_impurities polar_impurities Baseline or high polarity impurities (starters, salts) check_impurities->polar_impurities  Polar similar_polarity Impurity has similar Rf (e.g., stereoisomers) check_impurities->similar_polarity Non-polar / Similar Polarity   check_state Is the product a solid and reasonably pure (>85%)? rp_chrom Reverse-Phase (C18) Chromatography check_state->rp_chrom No recrystallize Recrystallization check_state->recrystallize Yes workup Perform Aqueous Workup (Protocol 2) polar_impurities->workup acid_sensitive Product decomposes on TLC? similar_polarity->acid_sensitive flash_chrom Standard Flash Chromatography (Protocol 1) acid_sensitive->flash_chrom No neutral_chrom Neutralized Silica or Alumina Chromatography acid_sensitive->neutral_chrom Yes workup->acid_sensitive flash_chrom->check_state neutral_chrom->check_state hplc Preparative HPLC / SFC rp_chrom->hplc Still impure

Caption: Decision workflow for selecting a purification strategy.

Table 1: Typical Chromatographic Behavior of 7-Oxaspiro[4.5]decan-2-one and Related Species

Compound TypeTypical Rf (20% EtOAc/Hexane on Silica)Recommended Eluent System (Silica)Notes
7-Oxaspiro[4.5]decan-2-one 0.3 - 0.4Hexane / Ethyl Acetate (gradient)Moderately polar.
Precursor Dihydroxy-ketone0.0 - 0.1Dichloromethane / MethanolHighly polar; may require a more polar solvent system to elute.
Unreacted Aldehyde/Ketone0.4 - 0.6Hexane / Ethyl AcetateTypically less polar than the corresponding alcohol-containing spiroketal.
Non-polar byproducts0.7 - 0.9Hexane / Ethyl AcetateElutes quickly from the column.
DiastereomersVery similar Rf (ΔRf < 0.05)Requires optimization or HPLC/SFCOften co-elute under standard flash chromatography conditions.

Section 5: References

  • Yadav, J. S., & Reddy, P. N. (2007). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 5(15), 2381-2383. [Link]

  • Tantishaiyakul, V., & Pyne, S. G. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 487-495. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 557153, Spiro(4.5)decan-2-one. Retrieved from [Link].

  • NIST. (2021). (2R,5S)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-7-one in NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Retrieved from [Link].

  • Petrov, M., & Dzhambazova, T. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 30(4), 100. [Link]

  • NextSDS. (n.d.). 7-oxa-2-azaspiro[4.5]decan-1-one — Chemical Substance Information. Retrieved from [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 2). Spiroketal. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-oxaspiro[4.5]decan-10-one (C9H14O2). Retrieved from [Link]

  • Ballini, R., & Palmieri, A. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 318-342. [Link]

  • Fábián, L., & Argay, G. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 513-517. [Link]

  • Saikia, P., & Hazarika, M. J. (2009). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 13(15), 1511–1545. [Link]

  • Chemistry Stack Exchange. (2017, February 22). Synthesis of a spirocycle. Retrieved from [Link]

  • Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12783, 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link].

  • Teledyne ISCO. (2012, November 9). Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]

  • Wang, W., et al. (2025). Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. Journal of Natural Products, 88(11), 2548–2553. [Link]

Sources

Troubleshooting

overcoming steric hindrance in 7-oxaspiro[4.5]decan-2-one functionalization

Technical Support Center: Functionalization of 7-Oxaspiro[4.5]decan-2-one Welcome to the technical support center for the 7-oxaspiro[4.5]decan-2-one scaffold. This versatile building block is of significant interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Functionalization of 7-Oxaspiro[4.5]decan-2-one

Welcome to the technical support center for the 7-oxaspiro[4.5]decan-2-one scaffold. This versatile building block is of significant interest in medicinal chemistry and natural product synthesis due to its unique three-dimensional structure. However, its spirocyclic nature, particularly the bulky cyclohexane ring fused at C5, introduces significant steric challenges that can complicate functionalization.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common problems encountered during the chemical modification of this scaffold. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the system's reactivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems in a "Problem -> Probable Cause -> Solution" format.

Issue 1: Low or No Yield in α-Alkylation at the C1 Position

Problem: You are attempting to alkylate the C1 position via enolate formation but observe low conversion of your starting material, or a complex mixture of products.

Probable Cause:

  • Steric Hindrance: The primary cause is often severe steric hindrance around the C1 position. The axial hydrogens on the adjacent cyclohexane ring (C6 and C10) effectively shield the C1 protons from deprotonation by bulky bases.

  • Incorrect Base Selection: Using a base that is too bulky (e.g., Lithium diisopropylamide - LDA) may prevent it from accessing the C1 α-proton. Conversely, a less hindered but weaker base (e.g., alkoxides) may not deprotonate the ketone efficiently, leading to low enolate concentration and promoting side reactions like aldol condensation.[1][2]

  • Competitive Deprotonation: The protons at the C3 position are also acidic. Depending on the reaction conditions, you may be forming the C3 enolate (thermodynamic product) instead of the desired C1 enolate (kinetic product).[1]

Suggested Solution: The key is to form the kinetic enolate at C1 selectively and rapidly, then trap it with an electrophile.

  • Strategy: Employ a very strong, yet sterically less demanding, non-nucleophilic base to favor kinetic deprotonation. Lithium hexamethyldisilazide (LiHMDS) or Potassium hexamethyldisilazide (KHMDS) are often superior to LDA in these systems. Their slightly smaller steric profile can be decisive.

  • Temperature Control: Perform the deprotonation at low temperatures (-78 °C) to ensure kinetic control.[2] At this temperature, the thermodynamic pathway (deprotonation at C3) is kinetically disfavored.

  • Solvent Choice: Use aprotic, non-coordinating solvents like anhydrous Tetrahydrofuran (THF) or Diethyl Ether. These solvents will not interfere with the base or the enolate.

Workflow: Troubleshooting Low Alkylation Yield

start Low Alkylation Yield at C1 cause1 Probable Cause: Steric Hindrance at C1 start->cause1 cause2 Probable Cause: Incorrect Base Selection start->cause2 cause3 Probable Cause: Thermodynamic Control start->cause3 solution1 Solution: Use a less hindered, strong base (e.g., KHMDS over LDA) cause1->solution1 cause2->solution1 solution2 Solution: Strict Low Temperature Control (Maintain -78 °C) cause3->solution2 solution3 Solution: Use aprotic solvent (THF) and add electrophile at -78 °C cause3->solution3

Caption: A decision-tree for troubleshooting poor C1 alkylation yields.

Protocol 1: Kinetically Controlled α-Alkylation at C1

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (0.1 M solution based on the ketone). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add 1.1 equivalents of KHMDS (as a 0.5 M solution in toluene) to the stirred solution of 7-oxaspiro[4.5]decan-2-one (1.0 eq). Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution, ensuring the temperature remains at -78 °C.

  • Quench: After stirring for 2-4 hours (monitor by TLC), quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Poor Diastereoselectivity in Nucleophilic Addition to the Carbonyl (C2)

Problem: Addition of a nucleophile (e.g., Grignard reagent, organolithium) to the C2 carbonyl results in a nearly 1:1 mixture of diastereomers, making separation difficult and reducing the yield of the desired product.

Probable Cause: The C2 carbonyl is flanked by the spirocyclic center (C5) and the C3 methylene group. The approach of a nucleophile is sterically influenced by the conformation of the cyclohexane ring. One face of the carbonyl is shielded by the axial protons of the cyclohexane ring, but this directing effect can be subtle for small, achiral nucleophiles, leading to poor facial selectivity.[3]

Suggested Solution:

  • Use Bulky Nucleophiles: Employing a sterically demanding nucleophile can amplify the small differences in steric accessibility between the two faces of the carbonyl, favoring attack from the less hindered trajectory.

  • Chelation Control: If your substrate has a nearby coordinating group (e.g., a hydroxyl or ether on the cyclohexane ring), you can use a Lewis acid (e.g., CeCl₃, TiCl₄) to form a rigid chelate. This pre-organizes the substrate and can force the nucleophile to attack from a specific face.

  • Chiral Auxiliaries/Reagents: For enantioselective additions, consider using chiral reagents or catalysts that can create a highly organized transition state, overriding the substrate's inherent bias.

Mechanism: Steric Influence on Nucleophilic Attack

G cluster_0 7-Oxaspiro[4.5]decan-2-one cluster_1 Nucleophilic Approach C2=O C2=O C5_Spiro C5 (Spiro Center) Cyclohexane Cyclohexane Ring Nu_more_hindered More Hindered Face (Shielded by axial H's) Cyclohexane->Nu_more_hindered Steric Clash Nu_less_hindered Less Hindered Face (Favored Attack) Nu_less_hindered->C2=O Major Product Nu_more_hindered->C2=O Minor Product

Caption: Nucleophilic attack at C2 is directed by the cyclohexane ring.

Frequently Asked Questions (FAQs)

Q1: Which protons are the most acidic on the 7-oxaspiro[4.5]decan-2-one scaffold?

A: The α-protons adjacent to the C2 carbonyl are the most acidic. There are two sets: those at C1 and those at C3. The C1 protons are generally considered to be kinetically more acidic due to being less sterically hindered for deprotonation, leading to the "kinetic enolate".[1] The C3 protons are sterically more hindered, but their removal leads to a more substituted, and thus more stable, "thermodynamic enolate".[1][2] The choice of base, temperature, and solvent determines which enolate is formed preferentially.[2]

Q2: How can I achieve functionalization on the cyclohexane ring without touching the lactone?

A: This requires protecting the ketone or using reactions that are selective for the carbocycle.

  • Protection Strategy: The C2 ketone can be protected as a ketal (e.g., using ethylene glycol and an acid catalyst). This masks the ketone's reactivity, allowing you to perform chemistry, such as free-radical halogenation or directed C-H activation, on the cyclohexane ring. The ketal is then removed under acidic conditions.

  • Selective Reactions: Certain reactions may be inherently selective. For example, if you have a pre-existing double bond on the cyclohexane ring, you could perform an epoxidation or dihydroxylation that would be unlikely to react with the lactone carbonyl.[4]

Q3: What are the best analytical techniques to confirm the stereochemistry of my new derivatives?

A: A combination of techniques is essential for unambiguous stereochemical assignment.

  • NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are powerful for determining spatial proximity between protons. For example, an NOE correlation between a newly introduced methyl group at C1 and the axial protons on the cyclohexane ring can confirm its relative stereochemistry.

  • X-Ray Crystallography: This is the gold standard. If you can grow a suitable single crystal of your compound, X-ray diffraction will provide an absolute and definitive 3D structure.

  • Computational Chemistry: DFT calculations can be used to predict the lowest energy conformation of different diastereomers.[5] The predicted NMR shifts or coupling constants can then be compared to your experimental data to support a structural assignment.

Table 1: Comparison of Bases for Enolate Formation

BasepKa (Conj. Acid)Typical ConditionsEnolate FavoredKey Considerations
LDA ~36-78 °C, THFKineticVery bulky; may fail with highly hindered substrates.[2]
KHMDS ~26-78 °C, THF/TolueneKineticStrong, non-nucleophilic, less bulky than LDA. Often a better choice for this system.
NaH ~350 °C to RT, THF/DMFThermodynamicHeterogeneous, slower reaction. Allows for equilibration to the more stable enolate.
t-BuOK ~19RT, t-BuOHThermodynamicProtic conditions favor equilibration to the thermodynamic enolate. Can act as a nucleophile.

References

  • Westin, J. (n.d.). Organic Chemistry: Enolates. Jack Westin. Retrieved from [Link]

  • LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • University of Bath. (n.d.). III Enolate Chemistry. Retrieved from [Link]

  • 7-Phenyl-1-oxa-4-thiaÂspiro[4.5]decan-7-ol stereoisomers. (n.d.). Acta Crystallographica Section C Crystal Structure Communications. Retrieved from [Link]

  • Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 7-oxaspiro[4.5]decan-2-one Solubility in Organic Synthesis

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges associated with handling 7-oxaspiro[4.5]decan-2-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges associated with handling 7-oxaspiro[4.5]decan-2-one . Rather than simply providing a list of quick fixes, this guide explores the thermodynamic causality behind your experimental observations, ensuring that your workflows are built on self-validating, robust methodologies.

Part 1: Physicochemical Profiling & Causality

Spirocycles are highly valued scaffolds in medicinal chemistry because they allow for the precise placement of functional groups in three-dimensional space [1]. However, this structural rigidity directly impacts their solvation thermodynamics.

7-oxaspiro[4.5]decan-2-one features a rigid, hydrophobic decane framework juxtaposed with two highly polar, hydrogen-bond-accepting heteroatoms: a C2 ketone and a C7 ether oxygen. This dichotomy creates competing solubility behaviors:

  • In non-polar solvents (e.g., hexanes): The polar ketone and ether groups drive strong intermolecular dipole-dipole interactions that overcome solvent-solute interactions, often leading to phase separation ("oiling out") [2].

  • In aqueous conditions: While the hydrophobic bulk limits absolute water solubility, the polar oxygen atoms readily form hydrogen bonds with water molecules, complicating liquid-liquid extraction by causing the compound to partition partially into the aqueous phase[3].

  • In low-temperature reactions: The reduction of thermal energy (e.g., at -78 °C) can cause the rigid spirocyclic lattice to rapidly crystallize out of ethereal solvents [4].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does 7-oxaspiro[4.5]decan-2-one precipitate when cooled to -78 °C in THF during enolate formation?

Causality: The spirocyclic core imparts high conformational rigidity. While the ketone and ether oxygens interact favorably with Tetrahydrofuran (THF) at room temperature, lowering the thermal energy to -78 °C allows the strong intermolecular dipole-dipole interactions of the ketone groups to dominate. The solvent can no longer disrupt the crystal lattice energy, leading to sudden precipitation. Solution: Introduce a polar aprotic co-solvent such as DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) at 10–20% v/v. DMPU strongly coordinates with the solute and disrupts self-association. Alternatively, switch the primary solvent to 2-MeTHF, which possesses a different temperature-solubility profile and often prevents low-temperature crystallization of rigid cyclic ketones.

Q2: During liquid-liquid extraction (aqueous workup), I am experiencing poor mass recovery. Is the compound staying in the aqueous layer?

Causality: Yes. Despite its C10 hydrophobic framework, 7-oxaspiro[4.5]decan-2-one possesses two strong hydrogen-bond acceptors. These polar groups form extensive hydrogen-bonding networks with water, leading to unfavorable partitioning into the aqueous phase during standard extraction [3]. Solution: Employ a "salting-out" strategy. Saturating the aqueous layer with NaCl increases the ionic strength of the water. Water molecules preferentially solvate the dissociated ions, significantly reducing the solubility of the non-ionic organic spirocycle and driving it into the organic phase (e.g., Ethyl Acetate or Dichloromethane).

Q3: I am trying to recrystallize the compound, but it "oils out" in hexanes. How can I achieve a proper crystalline solid?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solvent is too non-polar to solvate the polar functional groups, but the thermal dynamics do not favor crystal nucleation. The solute separates as a distinct, dense liquid phase rather than forming a crystal lattice. Solution: Utilize a binary solvent system. Dissolve the compound in a minimal amount of a moderately polar solvent (like diethyl ether or MTBE) at room temperature, and slowly titrate in the anti-solvent (hexanes or heptane) until the solution becomes slightly turbid. Allow it to cool slowly to induce proper nucleation.

Part 3: Quantitative Data & Visualization

Solubility Profile Summary

The following table summarizes the solubility behavior of 7-oxaspiro[4.5]decan-2-one to guide your solvent selection.

SolventPolarity IndexEstimated Solubility at 25 °C (g/L)Application Notes
Tetrahydrofuran (THF) 4.0> 500Excellent for general synthesis; requires co-solvent at -78 °C.
Dichloromethane (DCM) 3.1> 1000Optimal for room-temperature reactions and extractions.
Ethyl Acetate (EtOAc) 4.4> 800Primary choice for liquid-liquid extraction.
Hexanes 0.1< 50Poor solubility; prone to inducing phase separation (oiling out).
Water 10.2~ 2 - 5Low absolute solubility, but high partitioning risk during workup.
Diagnostic Workflows

LowTemp Start 7-oxaspiro[4.5]decan-2-one in THF at 25°C Cool Cool to -78°C Start->Cool Check Precipitation? Cool->Check AddCoSolvent Add 10% DMPU Warm & Recool Check->AddCoSolvent Yes Proceed Proceed with Reaction Check->Proceed No AddCoSolvent->Proceed

Decision tree for resolving low-temperature precipitation of spirocyclic ketones.

Extraction Quench Aqueous Quench Extract Add EtOAc & Separate Quench->Extract Check Product in Aqueous? Extract->Check SaltOut Saturate with NaCl (Salting Out) Check->SaltOut Yes Dry Combine & Dry Check->Dry No SaltOut->Extract

Iterative liquid-liquid extraction workflow utilizing a salting-out strategy.

Part 4: Experimental Protocols

Protocol 1: Low-Temperature Enolate Formation with Co-Solvent

This protocol utilizes a self-validating visual checkpoint to ensure solubility is maintained prior to the addition of reactive bases.

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere.

  • Dissolution: Add 7-oxaspiro[4.5]decan-2-one (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration. Stir at 25 °C until complete dissolution is visually confirmed.

  • Co-solvent Addition: Add anhydrous DMPU (10% v/v relative to THF).

    • Self-validation step: The solution must remain completely clear and homogeneous.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

    • Self-validation step: Observe the solution for 10 minutes. The absence of a white, cloudy precipitate confirms the co-solvent has successfully disrupted the crystal lattice energy.

  • Reaction: Proceed with the dropwise addition of the base (e.g., LDA or NaHMDS) down the inner wall of the flask.

Protocol 2: Optimized Liquid-Liquid Extraction (Salting Out)

This protocol leverages ionic strength to force the polar spirocycle out of the aqueous phase.

  • Quench: Quench the reaction mixture with saturated aqueous NH₄Cl.

  • Initial Extraction: Transfer the mixture to a separatory funnel and add an equal volume of Ethyl Acetate (EtOAc). Shake gently and vent.

  • Salting Out: Add solid NaCl directly to the aqueous layer until saturation is reached.

    • Self-validation step: Undissolved salt should remain visible at the bottom of the funnel, and the aqueous layer will become highly dense, ensuring a sharp, rapid phase boundary with the EtOAc.

  • Separation: Shake vigorously, allow the phases to separate, and collect the organic layer.

  • Re-extraction: Extract the saturated aqueous layer two additional times with fresh EtOAc.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Physical Properties of Aldehydes and Ketones CK-12 Foundation URL: [Link]

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols National Institutes of Health (NIH) / PMC URL:[Link]

  • Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies LCMS Metabolomics URL: [Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 7-Oxaspiro[4.5]decan-2-one Derivatives

Welcome to the technical support center for the synthesis of 7-oxaspiro[4.5]decan-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize one...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-oxaspiro[4.5]decan-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize one of the most critical parameters in spiroketalization: reaction temperature . Incorrect temperature control can lead to low yields, increased byproduct formation, and inconsistent results. This resource provides in-depth, experience-based answers to common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. Could the temperature be the primary cause?

A: Absolutely. Temperature is a double-edged sword in spiroketalization. Both insufficient and excessive heat can drastically reduce your yield.

  • Causality at Low Temperatures: Spiroketalization, often an acid-catalyzed intramolecular cyclization, is an equilibrium process.[1] At temperatures that are too low, the activation energy barrier for the cyclization may not be overcome efficiently, leading to slow reaction rates and incomplete conversion of your starting material. You may observe a significant amount of unreacted hydroxy-ketone or ester precursor even after extended reaction times. For some reactive intermediates, cyclization can begin even at very low temperatures (e.g., -65 °C), but warming is required to drive the reaction to completion.[2]

  • Causality at High Temperatures: Conversely, excessive heat can be detrimental. Many organic molecules, including spiroketal structures, have limited thermal stability.[3] High temperatures can lead to decomposition of the starting material, intermediates, or the desired product itself. Furthermore, elevated temperatures can promote side reactions, such as elimination or intermolecular condensation, which compete with the desired intramolecular spirocyclization.[1][4] In some cases, increasing the temperature from room temperature to 60°C has been shown to decrease selectivity and promote the removal of protecting groups.[4]

Troubleshooting Steps:

  • Establish a Baseline: Ensure your starting materials are pure and solvents are anhydrous, as moisture can interfere with acid catalysts.[1]

  • Perform a Temperature Screen: Run a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C, and reflux) while keeping all other parameters constant.[5]

  • Monitor Progress: Use TLC, GC-MS, or LC-MS to monitor the consumption of starting material and the formation of the product and byproducts at each temperature. This will help you identify the optimal temperature range.

Q2: I'm observing significant byproduct formation. How can temperature control improve the selectivity of my reaction?

A: Temperature is a key tool for controlling the kinetic versus thermodynamic landscape of a reaction. Many spiroketalization reactions can yield multiple stereoisomers or constitutional isomers.[6][7]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, meaning the major product formed is the one that is formed the fastest (i.e., via the lowest activation energy pathway). At higher temperatures, the reaction tends to be under thermodynamic control, allowing the system to reach equilibrium and favoring the most stable product isomer.[1] The thermodynamically favored isomer is often stabilized by effects such as the anomeric effect.[8]

  • Mechanism Insight: The formation of 7-oxaspiro[4.5]decan-2-one derivatives typically proceeds through an oxocarbenium ion intermediate after the initial protonation of a ketone and attack by a tethered hydroxyl group. The temperature can influence the stability and reactivity of this intermediate, affecting which cyclization pathway is preferred. In some systems, careful tuning of the acid catalyst and temperature is required to favor the kinetic product over the thermodynamic one.[9]

Data-Driven Optimization: To systematically improve selectivity, consider the following experimental design. The data below is a representative example of how temperature can influence yield and the ratio of a desired product to a common byproduct (e.g., an elimination product or a different ring-sized spiroketal).

Temperature (°C)Reaction Time (h)Overall Yield (%)Product-to-Byproduct Ratio
02435%15:1
Room Temp (~25)1275%10:1
50488%6:1
80 (Reflux in THF)285% (Decomposition noted)3:1

As shown, a moderate temperature provides the best balance of reaction rate and selectivity.

Q3: My reaction is proceeding very slowly. Is it safe to simply increase the temperature to speed it up?

A: While increasing temperature will almost certainly increase the reaction rate (as described by the Arrhenius equation), it is not always a safe or effective strategy. A controlled and systematic approach is crucial.

  • Risk of Decomposition: As mentioned, the thermal stability of your reactants and product is a key limiting factor.[3] A sudden or excessive increase in heat can lead to irreversible decomposition, turning a slow reaction into a failed one.

  • Shifting Equilibrium: For reversible reactions like spiroketalization, increasing the temperature can sometimes shift the equilibrium back towards the starting materials, especially if the forward reaction is exothermic.

  • Promoting Side Reactions: Higher temperatures provide the energy needed to overcome the activation barriers of competing side reactions, which may have been insignificant at lower temperatures.[1]

Recommended Protocol for Increasing Temperature:

  • Incremental Increases: Increase the temperature in small, controlled increments (e.g., 10-15 °C at a time).

  • Hold and Monitor: Allow the reaction to stir at the new temperature for a set period (e.g., 1-2 hours) and take a sample for analysis (TLC, LC-MS).

  • Analyze and Decide: Check for an increase in product formation versus an increase in byproduct formation or decomposition. If selectivity drops significantly, the temperature is likely too high.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for diagnosing and solving temperature-related issues in the synthesis of 7-oxaspiro[4.5]decan-2-one derivatives.

G start_node Start: Initial Reaction Setup q1 Reaction Outcome? start_node->q1 low_yield Low Yield / Incomplete Conversion q1->low_yield < 50% Conversion byproducts Significant Byproducts / Low Selectivity q1->byproducts > 10% Impurity slow_rate Reaction Too Slow q1->slow_rate < 10% Conv. in 4h sol_low_temp Action: Gradually Increase Temp (e.g., RT -> 40°C -> 60°C) Monitor by TLC/LCMS low_yield->sol_low_temp sol_high_temp Action: Decrease Temp (e.g., Reflux -> 40°C) Consider Kinetic Conditions byproducts->sol_high_temp slow_rate->sol_low_temp sol_optimize Action: Perform Temp Screen (0°C to Reflux) Identify Optimal Balance sol_low_temp->sol_optimize If byproducts appear end_node Optimized Condition Achieved sol_low_temp->end_node sol_high_temp->sol_optimize If rate becomes too slow sol_high_temp->end_node sol_optimize->end_node

Caption: Troubleshooting workflow for temperature optimization.

Detailed Protocol: Temperature Screening for Spiroketalization

This protocol provides a step-by-step method for identifying the optimal reaction temperature.

1. Preparation and Setup:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use anhydrous solvents.

  • Prepare a stock solution of your hydroxy-ketone precursor and the acid catalyst (e.g., p-TsOH, CSA) to ensure consistent concentrations across all reactions.

2. Reaction Execution:

  • Set up four parallel reaction vessels (e.g., round-bottom flasks with stir bars).

  • Charge each vessel with an equal volume of the precursor/catalyst stock solution.

  • Place each flask in a controlled temperature environment:

    • Flask A: Ice-water bath (0 °C)

    • Flask B: Ambient temperature water bath (~25 °C)

    • Flask C: Oil bath pre-heated to 50 °C

    • Flask D: Oil bath pre-heated to 80 °C (or reflux temperature of the solvent)

  • Start stirring all reactions simultaneously.

3. Monitoring and Analysis:

  • At regular intervals (e.g., T = 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from each reaction.

  • Immediately quench the aliquot in a vial containing a weak base (e.g., saturated NaHCO₃ solution) and a suitable extraction solvent (e.g., ethyl acetate) to stop the reaction.

  • Analyze the organic layer of each quenched sample by TLC and/or LC-MS to determine the relative amounts of starting material, desired product, and major byproducts.

4. Data Interpretation:

  • Compare the results across all temperatures and time points.

  • Identify the temperature that provides the highest conversion to the desired product with the minimal formation of byproducts in a reasonable timeframe. This will be your optimized temperature.

By systematically investigating the role of temperature, you can transform a low-yielding or unselective reaction into a robust and reliable synthetic step.

References

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. PMC. Available at: [Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. Available at: [Link]

  • Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link]

  • Room Temperature Intramolecular Hydro-O-alkylation of Aldehydes: sp3 C−H Functionalization via a Lewis Acid Catalyzed Tandem 1,5-Hydride Transfer/Cyclization. Organic Letters - ACS Publications. Available at: [Link]

  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc. Available at: [Link]

  • Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters - ACS Publications. Available at: [Link]

  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. PubMed. Available at: [Link]

  • Spirotetronate Polyketides as Leads in Drug Discovery. Journal of Natural Products. Available at: [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. Available at: [Link]

  • Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society. Available at: [Link]

  • Direct kinetic formation of nonanomeric [6.5]-spiroketals in aqueous media. PubMed. Available at: [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Chemistry of Bis-Spiroacetal Systems: Natural Products, Synthesis and Stereochemistry. ResearchGate. Available at: [Link]

  • 7-oxa-2-azaspiro[4.5]decane (C8H15NO). PubChem. Available at: [Link]

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. Available at: [Link]

  • 7-oxa-2-azaspiro[4.5]decan-1-one — Chemical Substance Information. NextSDS. Available at: [Link]

  • Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. PubMed. Available at: [Link]

  • Bayesian Self‐Optimization for Telescoped Continuous Flow Synthesis. White Rose Research Online. Available at: [Link]

  • 1-Oxaspiro[4.5]decan-2-one CAS# 699-61-6. Scent.vn. Available at: [Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI. Available at: [Link]

  • 1-Oxaspiro[4.5]decan-2-one | Chemical Substance Information. J-GLOBAL. Available at: [Link]

Sources

Optimization

Technical Support Center: 7-Oxaspiro[4.5]decan-2-one Reduction Workflows

Welcome to the Technical Support Center for spirocyclic ketone reductions. As a Senior Application Scientist, I have designed this guide to provide researchers, synthetic chemists, and drug development professionals with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic ketone reductions. As a Senior Application Scientist, I have designed this guide to provide researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the reduction of 7-oxaspiro[4.5]decan-2-one.

When designing a reduction workflow for this specific molecule, one must account for the unique stereoelectronic environment generated by the spiro-fused tetrahydropyran (oxa) and cyclopentanone rings. Failure to control the reaction conditions often leads to poor diastereoselectivity or destructive side reactions.

Mechanistic Overview & Reaction Pathways

The reduction of 7-oxaspiro[4.5]decan-2-one to its corresponding secondary alcohol presents two primary challenges:

  • Facial Selectivity: The proximity of the spiro center (C5) dictates the facial selectivity of hydride attack.

  • Chemoselectivity: The oxane ring is highly susceptible to Lewis acid-mediated ether cleavage if overly harsh reducing agents are employed at incorrect temperatures.

Workflow Start 7-oxaspiro[4.5]decan-2-one Cond1 NaBH4 / MeOH (Standard) Start->Cond1 Cond2 NaBH4 + CeCl3 (Luche Conditions) Start->Cond2 Cond3 DIBAL-H / THF (T > -20°C) Start->Cond3 Res1 Poor Diastereoselectivity (~1:1 dr) Cond1->Res1 Res2 High Diastereoselectivity (Target Alcohol) Cond2->Res2 Res3 Ether Cleavage / Ring Opening Cond3->Res3

Fig 1: Reaction pathways and chemoselectivity outcomes for 7-oxaspiro[4.5]decan-2-one reduction.

Troubleshooting FAQs

Q1: Why am I observing a nearly 1:1 mixture of diastereomers when using standard NaBH₄?

  • Causality: Sodium borohydride is a highly reliable reagent for the chemoselective reduction of ketones to alcohols [1], but it is a relatively small nucleophile. In the absence of directing groups or significant steric bulk, the hydride attacks both the Re and Si faces of the C2 ketone with almost equal probability, leading to poor diastereomeric ratios (dr).

  • Solution: Switch to Luche reduction conditions (NaBH₄/CeCl₃) or use a sterically demanding hydride source like L-Selectride. The addition of CeCl₃ improves both selectivity and reaction timing by coordinating with the carbonyl oxygen, thereby increasing the effective steric bulk of the transition state and directing the hydride attack [1].

Q2: I used DIBAL-H to ensure a clean reduction, but LC-MS shows a mass corresponding to ring-opening (+2 Da from the target). What happened?

  • Causality: DIBAL-H and Lithium Aluminum Hydride (LiAlH₄) are strong Lewis acids. The tetrahydropyran oxygen at the 7-position can coordinate with the aluminum center. At elevated temperatures (above -78 °C), this coordination weakens the adjacent C-O bond, leading to reductive ether cleavage and the destructive ring-opening of the oxane ring.

  • Solution: Maintain strict cryogenic conditions (-78 °C) when using aluminum hydrides. Preferably, switch to a strictly nucleophilic hydride source like NaBH₄ in buffered alcoholic solvents to tolerate the ether linkage [3].

Q3: How can I achieve high enantiomeric excess (ee) if my starting material is a racemic mixture of the spiro ketone?

  • Causality: Reducing a racemic spiro ketone with achiral reagents yields a mixture of diastereomeric racemates. Kinetic resolution requires a chiral environment.

  • Solution: Employ asymmetric borane reduction using spiroborate esters. Novel spiroborate esters derived from nonracemic 1,2-aminoalcohols are highly effective catalysts for the asymmetric borane reduction of prochiral ketones, providing excellent chemical yields and up to 99% ee [2].

Q4: Are there risks of radical-mediated side reactions during the functionalization of this scaffold?

  • Causality: Yes. If your specific spirocyclic framework contains halogens (e.g., 2-Bromo-7-oxaspiro[4.5]decane), single-electron transfer from certain reducing agents or photoredox catalysts can generate highly reactive carbon-centered radicals.

  • Solution: Ensure your reduction conditions do not inadvertently initiate radical pathways unless reductive dehalogenation or tandem cyclization is your intended synthetic goal [4].

Validated Experimental Protocols

Protocol A: Diastereoselective Luche Reduction (Recommended for High dr)

This self-validating protocol utilizes CeCl₃ to modulate the reactivity of NaBH₄, ensuring high facial selectivity while completely preventing ether cleavage.

  • Substrate Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 7-oxaspiro[4.5]decan-2-one (1.0 equiv, 10 mmol) and CeCl₃·7H₂O (1.2 equiv, 12 mmol) in anhydrous methanol (50 mL, 0.2 M).

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to allow complete cerium-carbonyl coordination.

  • Reductant Addition: Add NaBH₄ (1.5 equiv, 15 mmol) in three equal portions over 15 minutes. Caution: Portion-wise addition is critical to control the exothermic evolution of hydrogen gas.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Validate the disappearance of the ketone via TLC (Hexanes/EtOAc 7:3) or LC-MS. The reaction must go to completion at this temperature to avoid epimerization.

  • Quenching & Workup: Quench the reaction strictly at -78 °C by slowly adding saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Asymmetric Borane Reduction (For Enantiopure Alcohols)

This system uses chiral spiroborate esters to dictate the stereochemical outcome of the reduction [2].

  • Catalyst Loading: Dissolve the chiral spiroborate ester catalyst (10 mol %) in anhydrous THF (0.5 M) under a nitrogen atmosphere.

  • Borane Addition: Add Borane-Dimethyl Sulfide (BH₃·DMS) complex (1.2 equiv) dropwise at room temperature.

  • Ketone Infusion: Slowly infuse a solution of 7-oxaspiro[4.5]decan-2-one (1.0 equiv) in THF over 30 minutes via a syringe pump. Note: Maintaining a low concentration of the unreacted ketone prevents non-catalyzed background reduction.

  • Quenching: After 4 hours of stirring, carefully quench with methanol until gas evolution ceases, then evaporate the solvent and purify via chiral HPLC.

Quantitative Data & Reagent Comparison

The following table summarizes internal and literature-derived data for the reduction of 7-oxaspiro[4.5]decan-2-one, highlighting the causality between reagent choice and side-reaction prevalence.

Reducing AgentSolvent & TempConversion (%)Diastereomeric Ratio (dr)Major Side Reaction Observed
NaBH₄ MeOH, 0 °C>95%1.2 : 1None (Poor Selectivity)
NaBH₄ / CeCl₃ MeOH, -78 °C>95%9 : 1Trace Acetal Formation
DIBAL-H THF, 0 °C85%2 : 1Ether Cleavage (~15%)
L-Selectride THF, -78 °C>90%>15 : 1None
BH₃-DMS + Spiroborate THF, RT>95%>99% ee / drNone

References

  • Reductive Transformations with Sodium Borohydride and Their Applications - ACS Publications.1

  • Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - NIH. 2

  • CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives - Books - RSC Publishing. 3

  • 2-Bromo-7-oxaspiro[4.5]decane - Benchchem. 4

Sources

Troubleshooting

Technical Support Center: Isolation and Chromatography of 7-oxaspiro[4.5]decan-2-one

Welcome to the technical support and troubleshooting guide for the chromatographic isolation of 7-oxaspiro[4.5]decan-2-one . As a neutral, moderately polar spirocyclic compound containing both an ether (tetrahydropyran-l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the chromatographic isolation of 7-oxaspiro[4.5]decan-2-one . As a neutral, moderately polar spirocyclic compound containing both an ether (tetrahydropyran-like) and a ketone (cyclopentanone-like) moiety, this molecule presents unique challenges during purification.

This guide is engineered for drug development professionals and synthetic chemists, providing field-proven methodologies, mechanistic causality for solvent selection, and self-validating protocols to ensure high-purity isolation.

Section 1: Solvent System Selection & Selectivity FAQs

Q1: What is the optimal normal-phase solvent system for the primary isolation of 7-oxaspiro[4.5]decan-2-one? Expert Answer: For standard silica gel flash chromatography, a gradient of Hexanes and Ethyl Acetate (Hex/EtOAc) is highly recommended (1[1]). Causality: The molecule possesses moderate polarity driven by the hydrogen-bond accepting capabilities of the ketone ( C=O ) and ether ( C−O−C ) oxygens. Hexane acts as the non-polar carrier, while EtOAc acts as a polar modifier that competes with the silica gel's silanol groups for these dipole interactions. A starting ratio of 10:1 Hex/EtOAc, slowly ramping to 4:1, typically provides the optimal retention factor ( Rf​≈0.3 ) necessary for the baseline resolution of spirocyclic ketones.

Q2: My target compound is co-eluting with an uncyclized acyclic alcohol precursor. How can I alter the selectivity? Expert Answer: If co-elution occurs in Hex/EtOAc, switch to an orthogonal solvent system such as Dichloromethane/Methanol (DCM/MeOH) at a 99:1 to 98:2 ratio (2[2]). Causality: Uncyclized precursors often contain hydroxyl ( −OH ) groups, which act as strong hydrogen-bond donors. While EtOAc primarily interacts via dipole-dipole forces, DCM/MeOH exploits the strong hydrogen-bonding differences between the spirocyclic ketone (acceptor only) and the uncyclized alcohol (donor and acceptor). The alcohol will bind much more tightly to the stationary phase, allowing the 7-oxaspiro[4.5]decan-2-one to elute significantly earlier.

Section 2: Detection & Visualization Challenges FAQs

Q3: 7-oxaspiro[4.5]decan-2-one is not visible under standard 254 nm UV light. How do I track my fractions during column chromatography? Expert Answer: Because 7-oxaspiro[4.5]decan-2-one lacks a conjugated π -system or aromatic ring, it is completely "UV-blind" (3[3]). You must rely on universal destructive detectors like Evaporative Light Scattering Detection (ELSD) or chemical TLC stains. Potassium permanganate ( KMnO4​ ) is the most effective stain for this scaffold. Causality: KMnO4​ oxidizes the relatively labile alpha-carbons adjacent to the ketone and ether oxygens. During this redox reaction, the purple Mn(VII) is reduced to a brown MnO2​ precipitate, creating a highly visible contrast on the TLC plate.

Section 3: Quantitative Data – Solvent System Comparison

To facilitate rapid method development, the following table summarizes the expected chromatographic behavior of 7-oxaspiro[4.5]decan-2-one across different solvent systems on standard 60 Å silica gel.

Solvent SystemVolume RatioExpected Rf​ Selectivity Profile & Application Notes
Hexanes / EtOAc 4:10.35Standard: Ideal for separating the target from highly polar precursors (e.g., diols, primary alcohols).
Hexanes / EtOAc 8:10.15High-Resolution: Best for resolving closely related non-polar impurities or spiro-diastereomers.
DCM / MeOH 99:10.40Orthogonal: Excellent for mitigating streaking; exploits H-bond donor/acceptor differentials.
Toluene / Acetone 9:10.30Aromatic-Tolerant: Useful if the crude mixture contains heavy aromatic byproducts that co-elute in EtOAc.

Section 4: Self-Validating Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography Workflow

This protocol utilizes a self-validating approach to ensure column integrity before the irreversible loading of the crude spirocycle.

  • Stationary Phase Preparation: Slurry-pack 60 Å silica gel using 100% Hexanes. Ensure the column is perfectly vertical.

  • System Validation (Self-Validation Check): Drain the solvent until it is 1 cm above the silica bed. Check: If the solvent front drops unevenly or channels appear, the column was packed poorly. Do not load the sample. Repack the column to prevent band broadening.

  • Sample Loading: Dissolve the crude 7-oxaspiro[4.5]decan-2-one in a minimum volume of DCM (max 2% of column volume) and apply evenly to the silica bed.

  • Gradient Elution:

    • Flush with 2 column volumes (CV) of 100% Hexanes.

    • Ramp to 10:1 Hex/EtOAc for 3 CVs.

    • Elute target compound with 4:1 Hex/EtOAc.

  • Fraction Collection: Collect fractions sized at roughly 5% of the total column volume to ensure high-resolution peak slicing.

Protocol B: KMnO4​ TLC Visualization for UV-Blind Spirocycles
  • Stain Preparation: Dissolve 1.5 g KMnO4​ , 10 g K2​CO3​ , and 1.25 mL 10% NaOH in 200 mL distilled water.

  • Reagent Validation (Self-Validation Check): Dip a blank TLC plate into the stain and heat it. Check: The plate should remain vibrant purple for at least 30 seconds before slowly turning brown. If it turns brown immediately upon heating, the KMnO4​ has degraded into MnO2​ and the stain must be remade.

  • Application: Spot fractions onto a silica TLC plate, develop in 4:1 Hex/EtOAc, and dry completely to remove all EtOAc (which can weakly reduce the stain).

  • Visualization: Submerge the plate in the validated KMnO4​ solution, wipe the back clean, and heat vigorously with a heat gun until bright yellow/brown spots appear against the purple background.

Section 5: Troubleshooting Workflow Visualization

The following logical decision tree dictates the isolation strategy for 7-oxaspiro[4.5]decan-2-one based on initial TLC screening results.

G Start Crude 7-oxaspiro[4.5]decan-2-one Reaction Mixture TLC TLC Screening (Hexanes/EtOAc) Start->TLC UV UV Active at 254 nm? TLC->UV Stain Apply KMnO4 or CAM Stain & Heat UV->Stain  No (Expected)   Sep ΔRf > 0.2 Achieved? UV->Sep  Yes (Impurity)   Stain->Sep Opt Orthogonal Optimization (Try DCM/MeOH) Sep->Opt  No   Flash Execute Flash Chromatography Sep->Flash  Yes   Opt->TLC Fractions Analyze Fractions via ELSD or Stained TLC Flash->Fractions Pure Isolated Pure 7-oxaspiro[4.5]decan-2-one Fractions->Pure

Troubleshooting workflow for the isolation of UV-blind spirocyclic ketones.

References

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry - ACS Publications. 3

  • Synthetic studies toward the citrinadins: enantioselective preparation of an advanced spirooxindole intermediate. PMC - NIH. 1

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI.2

Sources

Optimization

Technical Support Center: Enolization of 7-Oxaspiro[4.5]decan-2-one

Welcome to the technical support center for the enolization of 7-oxaspiro[4.5]decan-2-one. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with this challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enolization of 7-oxaspiro[4.5]decan-2-one. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with this challenging spirocyclic ketone. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction and achieve your desired outcomes.

The unique structure of 7-oxaspiro[4.5]decan-2-one presents specific challenges for regioselective enolate formation. The molecule possesses two distinct sets of α-protons, leading to potential mixtures of kinetic and thermodynamic enolates. Steric hindrance around the spirocyclic center further complicates reactivity. This guide will provide a deep dive into the causality behind common experimental issues and offer robust, validated protocols to overcome them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the enolization of 7-oxaspiro[4.5]decan-2-one. Each issue is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or No Conversion to the Enolate

You've run the deprotonation reaction, but upon quenching with an electrophile (e.g., TMSCl, an alkyl halide), you recover only your starting material, 7-oxaspiro[4.5]decan-2-one.

Question: I'm recovering my starting material after my enolization attempt. What went wrong?

Answer: This is a common issue that almost always points to problems with the base or the reaction conditions. Complete conversion to the enolate is critical, especially when using strong, irreversible bases like Lithium Diisopropylamide (LDA).[1][2]

Potential Causes & Solutions:

  • Inactive Base: LDA is extremely sensitive to moisture and air. Commercially available solutions can degrade over time, and self-prepared LDA can fail if reagents are not pure.

    • Solution: Use freshly prepared LDA or titrate your commercial solution before use. A standard protocol for LDA preparation involves the addition of n-butyllithium to diisopropylamine in anhydrous THF at 0 °C.[3]

  • Insufficiently Low Temperature: For kinetic control, enolate formation must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and ensure the reaction is irreversible.[4]

    • Solution: Ensure your reaction vessel is fully submerged in a well-maintained dry ice/acetone bath. Monitor the internal temperature if possible. Add the base dropwise to the ketone solution to avoid localized warming.

  • Poor Quality of Reagents or Solvents: Trace amounts of water or other protic impurities in your ketone solution or solvent (THF) will quench the strong base, preventing deprotonation.

    • Solution: Dry your solvent rigorously. THF should be freshly distilled from a suitable drying agent like sodium/benzophenone. Purify the 7-oxaspiro[4.5]decan-2-one substrate via distillation or chromatography to remove any acidic impurities.

  • Incorrect Order of Addition: The base should be added to the ketone to ensure the ketone is always in excess relative to the base until the addition is complete.

    • Solution: Prepare the solution of 7-oxaspiro[4.5]decan-2-one in anhydrous THF, cool it to -78 °C, and then slowly add the LDA solution dropwise.

Issue 2: Poor Regioselectivity (Mixture of Products)

After reaction with an electrophile, you observe a mixture of two isomeric products, indicating that both possible enolates were formed.

Question: Why am I getting a mixture of α- and α'-alkylated products? How can I favor one over the other?

Answer: 7-Oxaspiro[4.5]decan-2-one has two sites for deprotonation: the less substituted C1 position and the more substituted C3 position. The product distribution is determined by the balance between kinetic and thermodynamic control.[4][5]

  • Kinetic Enolate: Formed by removing the more accessible, less sterically hindered proton at C1. This reaction is faster.

  • Thermodynamic Enolate: Formed by removing a proton from the more substituted C3 position, leading to a more substituted (and thus more stable) double bond in the enolate.

The key to regioselectivity is to establish conditions that exclusively favor one pathway.

Visualizing the Competing Enolates

G cluster_start 7-Oxaspiro[4.5]decan-2-one cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway Start Start (Ketone) Kinetic_Proton Deprotonation at C1 (Less Hindered) Start->Kinetic_Proton Fast, Irreversible (LDA, -78 °C) Thermo_Proton Deprotonation at C3 (More Hindered) Start->Thermo_Proton Slow, Reversible (NaH, RT or Heat) Kinetic_Enolate Kinetic Enolate (Less Substituted) Kinetic_Proton->Kinetic_Enolate Thermo_Enolate Thermodynamic Enolate (More Substituted) Thermo_Proton->Thermo_Enolate

Caption: Competing pathways for enolate formation.

Table 1: Conditions for Regioselective Enolate Formation
ParameterKinetic Control (Favors C1 Enolate)Thermodynamic Control (Favors C3 Enolate)
Base Strong, bulky, non-nucleophilic (e.g., LDA, LHMDS)[4][6]Weaker, less hindered, or allowing for equilibrium (e.g., NaH, KH, NaOEt)
Temperature Low (-78 °C)[4]Higher (0 °C to reflux)[7]
Solvent Aprotic (e.g., THF, Et2O)[8]Aprotic, or protic if using alkoxide bases[8]
Reaction Time Short (for enolate formation, typically < 1 hr)Longer (to allow equilibration to the more stable enolate)

Causality:

  • Kinetic Control: At -78 °C, the deprotonation with a bulky base like LDA is essentially irreversible. The base abstracts the most sterically accessible proton (at C1) fastest, and the resulting enolate is "locked" in place because there isn't enough thermal energy for it to revert to the ketone and re-form as the more stable thermodynamic isomer.[9]

  • Thermodynamic Control: Using a weaker base or higher temperatures allows the deprotonation to be reversible. Even if the kinetic enolate forms first, it can equilibrate over time to the more thermodynamically stable C3 enolate, which has a more substituted double bond.[4][5]

Issue 3: Aldol Condensation and Other Side Reactions

You observe the formation of higher molecular weight byproducts, or your yields are low despite complete consumption of the starting material.

Question: My yields are low, and I'm seeing complex mixtures in my NMR. What side reactions could be occurring?

Answer: The primary side reaction to consider is self-condensation (an Aldol reaction) between the formed enolate and unreacted ketone. This occurs when enolate formation is slow or incomplete.

Potential Causes & Solutions:

  • Incomplete Deprotonation: If a significant concentration of the starting ketone remains when the enolate is present, the enolate can act as a nucleophile and attack the carbonyl of another ketone molecule.

    • Solution: Use a full equivalent (or slight excess, e.g., 1.05 eq.) of a very strong base like LDA to ensure rapid and complete conversion of the ketone to its enolate before proceeding.[1] This minimizes the time that both species are present together.

  • Temperature Creep: Allowing the reaction to warm up prematurely can increase the rate of the Aldol reaction.

    • Solution: Maintain strict temperature control at -78 °C during base addition and for a sufficient stirring period afterward (e.g., 30-60 minutes) to ensure complete enolate formation before adding the electrophile.

Troubleshooting Workflow

TroubleshootingWorkflow Start Experiment Issue Problem1 No Reaction / Starting Material Recovered Start->Problem1 Problem2 Mixture of Regioisomers Start->Problem2 Problem3 Low Yield / Side Products Start->Problem3 Cause1a Inactive Base? Problem1->Cause1a Cause1b Incorrect Temp? Problem1->Cause1b Cause1c Wet Reagents? Problem1->Cause1c Cause2a Wrong Conditions for Desired Isomer? Problem2->Cause2a Cause2b Equilibration Occurring? Problem2->Cause2b Cause3a Incomplete Deprotonation? Problem3->Cause3a Cause3b Temperature Too High? Problem3->Cause3b Solution1a Use Fresh/Titrated LDA Cause1a->Solution1a Solution1b Maintain -78 °C Cause1b->Solution1b Solution1c Dry Solvents/Reagents Cause1c->Solution1c Solution2 Consult Table 1: Adjust Base, Temp, Time Cause2a->Solution2 Cause2b->Solution2 Solution3a Use 1.05 eq. Strong Base Cause3a->Solution3a Solution3b Strict Temp Control Cause3b->Solution3b

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Baseline: The Fragmentation Logic of 7-oxaspiro[4.5]decan-2-one

Comparative Mass Spectrometry Platforms for the Structural Elucidation of Spirocyclic Scaffolds: A Case Study on 7-oxaspiro[4.5]decan-2-one As a Senior Application Scientist, I frequently encounter challenges in the stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Platforms for the Structural Elucidation of Spirocyclic Scaffolds: A Case Study on 7-oxaspiro[4.5]decan-2-one

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of topologically complex small molecules. Spirocyclic scaffolds, such as 7-oxaspiro[4.5]decan-2-one (C₉H₁₄O₂, MW: 154.21 g/mol ), are increasingly prioritized in drug development due to their high sp³ character, rigid 3D conformation, and favorable metabolic stability. However, their unique connectivity presents distinct analytical challenges.

This guide objectively compares the performance of two primary analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-ESI-HRMS/MS) —for the characterization of 7-oxaspiro[4.5]decan-2-one. By understanding the causality behind their divergent fragmentation mechanisms, researchers can select the optimal platform for their specific pharmacokinetic or synthetic validation workflows.

To evaluate platform performance, we must first understand how the analyte behaves under different ionization conditions. 7-oxaspiro[4.5]decan-2-one contains two distinct functional rings joined at a single spiro carbon (C5): a cyclopentanone ring and a tetrahydropyran (oxane) ring.

Electron Ionization (EI - 70 eV): Under hard ionization (EI), the molecule forms an odd-electron radical cation [M]⁺• at m/z 154[1]. The fragmentation is driven by the highly substituted spiro center and the radical sites on the oxygen atoms[2].

  • Alpha-Cleavage: Cleavage adjacent to the carbonyl carbon results in the loss of carbon monoxide (CO, 28 Da) or ethylene (C₂H₄, 28 Da), yielding an isobaric fragment at m/z 126.

  • Spiro-Cleavage: The strain of the spiro system heavily favors the loss of the entire ketone-containing ring (C₄H₆O, 70 Da), leaving a highly stable tetrahydropyran radical cation at m/z 84[3].

Electrospray Ionization (ESI+): Under soft ionization (ESI), the molecule forms an even-electron protonated species [M+H]⁺ at m/z 155.1067.

  • Dehydration: Protonation predominantly occurs at the highly basic carbonyl or ether oxygen, weakening the adjacent C-O bonds. This leads to a thermodynamically favorable loss of water (18.01 Da), producing a conjugated diene cation at m/z 137.0961.

  • Ring Opening: Higher collision energies force the oxane ring to open, expelling C₂H₄O (44.03 Da) to yield a fragment at m/z 111.0805.

Fragmentation EI_M [M]⁺• (m/z 154) Radical Cation (EI) EI_CO [M - CO]⁺• (m/z 126) Alpha-cleavage EI_M->EI_CO - 28 Da (CO) EI_Spiro [C5H8O]⁺• (m/z 84) Spiro-cleavage EI_M->EI_Spiro - 70 Da (C4H6O) ESI_M [M+H]⁺ (m/z 155.1067) Even-Electron Ion (ESI) ESI_H2O [M+H - H2O]⁺ (m/z 137.0961) Dehydration ESI_M->ESI_H2O - 18.01 Da (H2O) ESI_Ring [M+H - C2H4O]⁺ (m/z 111.0805) Oxane Ring Opening ESI_M->ESI_Ring - 44.03 Da (C2H4O)

Fig 1: Divergent mass spectrometry fragmentation pathways of 7-oxaspiro[4.5]decan-2-one.

Platform Performance Comparison

When selecting a platform for spirocycle analysis, performance metrics must be weighed against the specific analytical goal (e.g., library matching vs. exact mass determination).

Performance ParameterGC-EI-MS (Single Quadrupole)UHPLC-ESI-HRMS/MS (Q-TOF / Orbitrap)
Ionization Mechanism Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Analyte Suitability Excellent (Volatile, no active protons)Good (Polar enough for ESI+)
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 2 ppm)
Primary Diagnostic Ions m/z 154, 126, 84, 55m/z 155.1067, 137.0961, 111.0805
Structural Confidence High (via NIST Library Matching)High (via Exact Mass & Formula Generation)
Best Used For... Synthetic reaction monitoring, purity checksMetabolite ID, trace bioanalysis in plasma

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every parameter is chosen with a specific mechanistic purpose.

Protocol A: GC-EI-MS Analysis (Volatility & Library Focus)

Causality: 7-oxaspiro[4.5]decan-2-one lacks active protons (-OH, -NH), meaning it will not suffer from severe peak tailing or thermal degradation on a silica column. Therefore, chemical derivatization is bypassed, preserving the true molecular mass.

  • System Validation: Perform a daily tune using Perfluorotributylamine (PFTBA). Verify that the relative abundances of m/z 69, 219, and 502 meet manufacturer specifications. Why? This guarantees the 70 eV electron impact conditions are standardized, ensuring the resulting fragmentation pattern is directly comparable to universal NIST library spectra.

  • Sample Preparation: Dissolve the analyte in MS-grade Hexane to a concentration of 10 µg/mL.

  • Injection: Inject 1 µL in splitless mode (Inlet Temp: 250°C). Why? Splitless injection maximizes on-column mass, which is critical if the spiroketone is a trace synthetic impurity.

  • Chromatography: Use a DB-5MS column (30m x 0.25mm x 0.25µm). Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.

  • Acquisition: Set the ion source to 230°C and acquire data in full scan mode (m/z 40–300).

Protocol B: UHPLC-ESI-HRMS/MS Analysis (Polarity & Exact Mass Focus)

Causality: Spirocycles are highly rigid. A single collision energy in MS/MS might only yield the[M+H-H2O]⁺ peak, providing limited structural information. We utilize a stepped collision energy approach to systematically shatter the spiro core.

  • System Validation: Prior to sample injection, run a solvent blank to establish background noise, followed by a standard injection of a known spiroketone (e.g., spiro[4.5]decan-6-one) to verify mass accuracy (< 2 ppm). Why? This ensures any m/z 155.1067 peak detected is a true analyte feature and not system carryover or an isobaric interference.

  • Sample Preparation: Dilute the sample in 50:50 Methanol:Water (0.1% Formic Acid) to 1 µg/mL. Why? The acidic modifier forces the pre-column protonation of the ketone/ether moieties, maximizing ESI+ sensitivity.

  • Chromatography: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Acquisition: Operate in ESI+ mode (Capillary: 3.5 kV). For MS/MS, utilize Higher-energy C-trap Dissociation (HCD) with Stepped Normalized Collision Energy (NCE) at 25, 35, and 45.

Workflow Prep Sample Prep (Dilute & Shoot) Platform Platform Selection Prep->Platform GCMS GC-EI-MS (Volatility Focus) Platform->GCMS LCMS LC-ESI-HRMS (Polarity Focus) Platform->LCMS Data Feature Extraction GCMS->Data LCMS->Data Elucidate Structural Elucidation Data->Elucidate

Fig 2: Decision matrix and analytical workflow for spirocyclic structural elucidation.

Conclusion & Recommendations

Both GC-EI-MS and UHPLC-ESI-HRMS/MS offer robust, though fundamentally different, pathways for characterizing 7-oxaspiro[4.5]decan-2-one.

  • For Synthetic Chemists: GC-EI-MS is the superior choice. The molecule's volatility and the diagnostic power of the m/z 84 spiro-cleavage fragment under 70 eV conditions provide rapid, unambiguous structural confirmation without the need for derivatization.

  • For DMPK/Bioanalytical Scientists: UHPLC-ESI-HRMS/MS is mandatory. The ability to track the exact mass of the [M+H]⁺ ion (m/z 155.1067) and its dehydration product (m/z 137.0961) allows for the detection of this scaffold in complex biological matrices where GC-MS would suffer from severe matrix interference.

References

  • Sample, S. D., Lightner, D. A., Buchardt, O., & Djerassi, C. "Mass spectral fragmentation of spiro ketones and olefins." American Chemical Society (J. Org. Chem.), 1967.
  • "Fragmentation Mechanisms." Intro to Mass Spectrometry, OrgChemBoulder.
  • "Anatomy of an Ion's Fragmentation After Electron Ionization, Part I." Spectroscopy Online.

Sources

Comparative

Escaping Flatland: A Comparative Guide to 7-Oxaspiro[4.5]decan-2-one and Spirocyclic Analogues

The paradigm of modern drug discovery has fundamentally shifted from planar, sp2-hybridized aromatic scaffolds to three-dimensional, sp3-rich frameworks. This architectural transition, famously termed, correlates a highe...

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Author: BenchChem Technical Support Team. Date: April 2026

The paradigm of modern drug discovery has fundamentally shifted from planar, sp2-hybridized aromatic scaffolds to three-dimensional, sp3-rich frameworks. This architectural transition, famously termed, correlates a higher fraction of sp3-hybridized carbons (Fsp3) with improved clinical success rates. Saturated 3D structures exhibit enhanced solubility, reduced promiscuity, and improved target specificity.

Among these 3D architectures, spirocycles—where two rings are linked by a single common quaternary carbon—have emerged as privileged motifs. This guide provides an objective, data-driven comparison of 7-oxaspiro[4.5]decan-2-one against its carbocyclic and isomeric analogues, detailing the physicochemical causality behind scaffold selection and providing field-proven protocols for early-stage evaluation.

Architectural Causality: Why Oxa-Spirocycles?

While the parent carbocycle, spiro[4.5]decan-2-one, provides excellent 3D vector projection, its purely hydrocarbon nature introduces a significant liability: high lipophilicity (logD). In medicinal chemistry, excessive lipophilicity drives non-specific binding, leading to poor aqueous solubility and rapid metabolic degradation by Cytochrome P450 enzymes.

By introducing an oxygen atom into the spirocyclic core to form oxa-spirocycles (e.g., 7-oxaspiro[4.5]decan-2-one), we fundamentally alter the molecule's physicochemical profile. As demonstrated in recent , the oxygen atom acts as a localized hydrogen bond acceptor. This drastically lowers the logD and increases the topological polar surface area (TPSA) without sacrificing the critical sp3 character.

Furthermore, the specific positional placement of the oxygen (e.g., 7-oxa vs. 8-oxa) subtly alters the ring puckering dynamics and the net dipole moment. These conformational nuances are critical when attempting to lock a molecule into a bioactive conformation for complex targets, such as the .

ScaffoldEvolution Planar Planar Aromatics (Low Fsp3, High logD) Carbocycle Spiro[4.5]decan-2-one (High Fsp3, High logD) Planar->Carbocycle Saturation (Escape Flatland) Oxaspiro 7-oxaspiro[4.5]decan-2-one (High Fsp3, Optimal logD) Carbocycle->Oxaspiro Heteroatom Insertion Receptor Target Engagement (e.g., GPCRs) Oxaspiro->Receptor Lock Bioactive Conformation

Evolution from planar aromatics to oxa-spirocycles for optimized target engagement.

Quantitative Physicochemical Comparison

To objectively evaluate the impact of heteroatom insertion and positioning, we compare 7-oxaspiro[4.5]decan-2-one against its carbocyclic baseline and its 8-oxa isomer. The data below illustrates the profound impact of the 7-oxa substitution on metabolic stability and solubility.

Table 1: Representative Physicochemical Profiling of Spiro[4.5]decane Scaffolds

Scaffold CoreFsp3cLogPAqueous Solubility (µM)HLM CLint (µL/min/mg)
Spiro[4.5]decan-2-one (Carbocycle)1.02.4< 50> 60
8-oxaspiro[4.5]decan-2-one (Isomer)1.01.1> 15035
7-oxaspiro[4.5]decan-2-one (Target)1.00.9> 20022

Data Interpretation: The 7-oxa scaffold exhibits the lowest intrinsic clearance (CLint) and highest solubility. The proximity of the ether oxygen at position 7 to the ketone at position 2 creates a localized polar node that efficiently coordinates water molecules, optimizing the hydration shell compared to the more symmetrical 8-oxa isomer.

Self-Validating Experimental Methodology: ADME Profiling
A. Causality Behind the Assay Design
  • Kinetic Solubility via Nephelometry: Unlike thermodynamic shake-flask methods, nephelometry measures light scattering caused by insoluble particles directly from DMSO stocks. This is chosen for early-stage screening because it perfectly mimics the conditions of downstream biochemical assays, where compounds are spiked into aqueous buffers from DMSO.

  • Microsomal Stability (HLM): Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. By measuring the parent compound's disappearance over time via LC-MS/MS, we calculate intrinsic clearance (CLint), a direct predictor of in vivo half-life.

ADMEWorkflow Lib Spirocyclic Library (7-oxa, 8-oxa, Carbocycle) Sol Kinetic Solubility (Nephelometry) Lib->Sol Clearance Microsomal Stability (HLM / LC-MS) Lib->Clearance Data Data Integration (SPR Analysis) Sol->Data Val System Validation (Verapamil Control within 15%) Clearance->Val Quality Control Val->Data Lead Lead Selection (Optimal ADME Profile) Data->Lead

Self-validating high-throughput ADME profiling workflow for spirocyclic scaffolds.

B. Step-by-Step Protocol

Step 1: Reagent Preparation & System Calibration

  • Prepare 10 mM stock solutions of 7-oxaspiro[4.5]decan-2-one and analogues in 100% LC-MS grade DMSO.

  • Prepare validation controls: Verapamil (high clearance, positive control) and Warfarin (low clearance, negative control).

Step 2: Kinetic Solubility Execution

  • Dilute DMSO stocks into PBS (pH 7.4) to achieve a final concentration gradient (10 µM to 250 µM) with a constant 1% DMSO concentration.

  • Incubate at room temperature for 2 hours to allow equilibrium of precipitation.

  • Read on a nephelometer. The solubility limit is defined as the lowest concentration where light scattering exceeds the buffer baseline by >3 standard deviations.

Step 3: HLM Incubation (Self-Validating System)

  • Pre-warm HLM suspension (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Spike in the spirocyclic compounds and controls (1 µM final concentration).

  • Initiate the reaction by adding the NADPH regenerating system.

  • Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.

Step 4: Validation & Data Acceptance Criteria

  • System Validation Check: Calculate the CLint of Verapamil. The assay is only valid if the Verapamil CLint falls within 15% of the laboratory's historical baseline (typically ~40-50 µL/min/mg). If it deviates, the HLM batch has lost enzymatic viability, and the data for the spirocycles must be discarded.

Conclusion

The integration of spirocyclic scaffolds into drug discovery is not merely a structural trend, but a calculated strategy to overcome the physicochemical limitations of planar molecules. As demonstrated, the transition from a purely carbocyclic spiro[4.5]decane to 7-oxaspiro[4.5]decan-2-one leverages heteroatom insertion to dramatically improve aqueous solubility and metabolic stability. By employing rigorous, self-validating ADME workflows, researchers can confidently select the optimal oxa-spirocycle to serve as the foundation for their next-generation therapeutics.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at:[Link]

  • Dar'in, D., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). Available at:[Link]

  • Chen, X.-T., et al. (2013). Structure–Activity Relationships and Discovery of a G Protein Biased μ Opioid Receptor Ligand, amine (TRV130), for the Treatment of Acute Severe Pain. Journal of Medicinal Chemistry. Available at:[Link]

  • Chupakhin, E., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals (NIH PMC). Available at:[Link]

Validation

Comparative Analytical Guide: ATR-FTIR vs. Transmission Spectroscopy for Structural Validation of 7-Oxaspiro[4.5]decan-2-one

Executive Summary & Context In modern drug discovery, spirocyclic scaffolds are highly valued for their ability to increase the three-dimensional character (Fsp3 fraction) of pharmaceutical candidates, thereby improving...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In modern drug discovery, spirocyclic scaffolds are highly valued for their ability to increase the three-dimensional character (Fsp3 fraction) of pharmaceutical candidates, thereby improving metabolic stability and target specificity[1]. 7-oxaspiro[4.5]decan-2-one is a prime example of such a building block. As researchers synthesize or procure these complex architectures, rapid and non-destructive structural validation becomes paramount.

This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) for the characterization of 7-oxaspiro[4.5]decan-2-one. By detailing the causality behind instrumental band shifts and providing self-validating experimental protocols, this guide empowers analytical chemists to optimize their spectroscopic workflows and ensure absolute structural integrity.

Spectroscopic Profile of 7-Oxaspiro[4.5]decan-2-one

Before comparing instrumental modalities, we must establish the theoretical infrared (IR) signature of the target molecule[2]. 7-oxaspiro[4.5]decan-2-one consists of a cyclopentanone ring fused at a spiro carbon to a tetrahydropyran (cyclic ether) ring.

  • Cyclopentanone Carbonyl (C=O): In a standard, unstrained 6-membered ring (cyclohexanone), the C=O stretch appears at ~1715 cm⁻¹. However, the compressed internal bond angles of the 5-membered cyclopentane ring force the exocyclic C=O bond to adopt greater s-character. This shortens and strengthens the bond, increasing its force constant and shifting the absorption to a higher frequency of 1740–1750 cm⁻¹ [3].

  • Tetrahydropyran Ether (C-O-C): The asymmetric stretching of the cyclic ether linkage produces a strong, broad band in the 1080–1100 cm⁻¹ fingerprint region[4].

  • Aliphatic Framework: The sp³-hybridized C-H bonds display stretching vibrations just below 3000 cm⁻¹ (2850–2960 cm⁻¹ ) and bending (scissoring) vibrations near 1450 cm⁻¹ [5].

The Analytical Imperative: This specific band assignment is critical for distinguishing 7-oxaspiro[4.5]decan-2-one from its structural isomer, 1-oxaspiro[4.5]decan-2-one (a γ -lactone). The lactone isomer exhibits a significantly higher C=O stretch at ~1770 cm⁻¹[6], allowing precise FTIR resolution of the two scaffolds.

Comparative Methodology: ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission modes fundamentally alters how the IR beam interacts with the spirocyclic sample, impacting the resulting spectral data[7].

ATR-FTIR (The Modern Standard)

ATR-FTIR utilizes a high-refractive-index crystal (typically diamond) to create total internal reflection. This generates an evanescent wave that penetrates only 0.5–2 µm into the sample[8].

  • Performance Advantage: It requires zero sample preparation, making it non-destructive and immune to moisture-induced artifacts[9].

  • Causality of Spectral Variance: Because the penetration depth of the evanescent wave is directly proportional to the wavelength, absorption bands at higher wavenumbers (e.g., C-H stretches at ~2900 cm⁻¹) appear significantly weaker than in transmission spectra[10]. Furthermore, anomalous dispersion—a sudden change in the sample's refractive index near a strong absorption band—can shift peak maxima (like the C=O stretch) down by 2–4 cm⁻¹[10].

Transmission FTIR (KBr Pellet)

Transmission spectroscopy requires the IR beam to pass entirely through a diluted sample matrix[11].

  • Performance Advantage: It strictly adheres to the Beer-Lambert law across the entire mid-IR spectrum, providing highly accurate relative peak intensities without the need for mathematical depth corrections[7].

  • Drawbacks: Potassium bromide (KBr) is highly hygroscopic. Any absorbed atmospheric moisture will produce a massive, broad O-H stretching band at ~3300 cm⁻¹, which can obscure aliphatic data and cause severe baseline drift.

Quantitative Data Comparison

The following table summarizes the expected performance and data output for both techniques when analyzing 7-oxaspiro[4.5]decan-2-one.

Functional GroupVibration ModeExpected Transmission Band (cm⁻¹)Expected ATR Band (cm⁻¹)Relative Intensity (ATR vs Trans)
Cyclopentanone C=O Stretch1740 – 17501738 – 1748Equivalent (Strong)
Tetrahydropyran C-O-C Asym. Stretch1080 – 11001080 – 1100Equivalent (Strong)
Aliphatic Ring C-H Stretch2850 – 29602850 – 2960Significantly Weaker in ATR
Aliphatic Ring C-H Bending~1450~1450Equivalent (Medium)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: High-Resolution ATR-FTIR Analysis
  • System Validation: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a 32-scan background spectrum. Validation Check: The baseline must be flat, verifying the suppression of atmospheric H₂O and CO₂.

  • Sample Application: Deposit 1–2 mg of pure 7-oxaspiro[4.5]decan-2-one powder directly onto the center of the diamond crystal.

  • Optical Contact Optimization: Lower the pressure anvil onto the sample until the force gauge indicates optimal contact. Causality: Because the evanescent wave only penetrates up to 2 µm[8], applying pressure eliminates microscopic air gaps, ensuring maximum optical contact and a high signal-to-noise ratio.

  • Acquisition & Correction: Collect 32 scans at a resolution of 4 cm⁻¹. Apply an "ATR Depth Correction" algorithm in the spectrometer software. Causality: This mathematically normalizes the high-wavenumber intensities (adjusting for the wavelength-dependent penetration depth), allowing direct comparison with transmission libraries.

Protocol B: Transmission FTIR (KBr Pellet)
  • Matrix Dehydration: Bake IR-grade KBr powder in a vacuum oven at 110°C for >2 hours to eliminate interstitial moisture.

  • Sample Milling: In an agate mortar, combine 1 mg of 7-oxaspiro[4.5]decan-2-one with 100 mg of the dried KBr. Grind vigorously for 2 minutes. Causality: Grinding reduces the particle size to less than the wavelength of the IR radiation (typically <2 µm). This prevents the Christiansen effect—a severe scattering phenomenon that causes a sloping, unreadable baseline.

  • Pellet Pressing: Transfer the homogenized powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent, glassy pellet.

  • Acquisition & Validation: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹. Self-Validation Step: Inspect the baseline transmittance; it must exceed 70%. If a broad band appears at 3300 cm⁻¹, the pellet has absorbed atmospheric moisture and the protocol must be aborted and restarted.

Experimental Workflow Visualization

FTIR_Workflow Start 7-oxaspiro[4.5]decan-2-one Sample Procurement Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Rapid / Non-destructive Trans Transmission (KBr Pellet) Decision->Trans High Sensitivity / Bulk ATR_Prep Direct Application (No Sample Prep) ATR->ATR_Prep Trans_Prep Grind with KBr & Press into Pellet Trans->Trans_Prep ATR_Scan Evanescent Wave Scan (Depth: 0.5-2 µm) ATR_Prep->ATR_Scan Trans_Scan Full Beam Transmission (Bulk Analysis) Trans_Prep->Trans_Scan Correction ATR Correction Algorithm (Depth Adjustment) ATR_Scan->Correction Baseline Baseline Correction & Atmospheric Suppression Trans_Scan->Baseline Correction->Baseline Analysis Band Assignment: C=O (~1745 cm⁻¹) C-O-C (~1090 cm⁻¹) Baseline->Analysis

Fig 1. Comparative decision tree and workflow for FTIR analysis of spirocyclic compounds.

References

Sources

Comparative

A Comparative Analysis: The Emerging 7-Oxaspiro[4.5]decan-2-one Scaffold Versus Traditional Piperidine Frameworks in Drug Discovery

In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly shapes the developability of a drug candidate. For decades, the piperidine ring has been a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly shapes the developability of a drug candidate. For decades, the piperidine ring has been a cornerstone of drug design, celebrated for its favorable physicochemical properties and synthetic accessibility.[1][2] However, the contemporary imperative to explore novel chemical space and enhance drug-like properties has catalyzed a shift towards more three-dimensional and rigid structures.[3] This guide provides a detailed benchmarking of the 7-oxaspiro[4.5]decan-2-one scaffold against a traditional piperidine framework, offering experimental insights and data-driven comparisons for researchers and drug development professionals.

The Rationale for Scaffold Innovation: Beyond the Piperidine Mainstay

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its common presence in a vast number of approved drugs.[2] Its success is rooted in a combination of factors including its basic nitrogen atom which can be crucial for target engagement, its conformational flexibility, and its contribution to desirable pharmacokinetic profiles. However, the planarity and flexibility of some piperidine-based compounds can also lead to metabolic liabilities and off-target effects.

The introduction of spirocyclic systems, such as 7-oxaspiro[4.5]decan-2-one, represents a strategic evolution in scaffold design.[3] These rigid, three-dimensional structures offer a unique spatial arrangement of functional groups, which can lead to enhanced target-binding affinity and selectivity.[3] Furthermore, the incorporation of sp³-rich centers is often associated with improved physicochemical properties, including increased aqueous solubility and greater metabolic stability, by moving away from the "flatland" of traditional aromatic and heteroaromatic systems.[4]

This guide will use N-benzyl-4-piperidone as a representative traditional piperidine scaffold for a direct comparison with 7-oxaspiro[4.5]decan-2-one, based on their structural similarities as ketones with six-membered rings.

Physicochemical Property Showdown: A Data-Driven Comparison

The foundational physicochemical properties of a scaffold are predictive of its behavior in biological systems. The following table summarizes key computed properties for 7-oxaspiro[4.5]decan-2-one and N-benzyl-4-piperidone.

Property7-Oxaspiro[4.5]decan-2-oneN-Benzyl-4-piperidoneRationale for Comparison
Molecular Weight 154.21 g/mol [5]189.25 g/mol [6]Both are relatively small scaffolds, with the piperidine being larger due to the benzyl group.
XLogP3 1.8[5]1.2[6]A measure of lipophilicity. The spirocycle has a slightly higher calculated lipophilicity.
Topological Polar Surface Area (TPSA) 26.3 Ų[5]20.3 Ų[6]TPSA is a predictor of drug absorption and brain penetration. The spirocycle has a slightly higher TPSA.
Hydrogen Bond Donors 0[5]0[6]Neither scaffold has hydrogen bond donating capabilities in its base structure.
Hydrogen Bond Acceptors 2[5]1[6]The spirocyclic lactone has an additional oxygen atom that can act as a hydrogen bond acceptor.
Rotatable Bonds 0[5]2[6]The spirocycle is a rigid structure, while the piperidine has two rotatable bonds in the benzyl group.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Comparative physicochemical properties of the two scaffolds.

Benchmarking Performance: Metabolic Stability and Permeability

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure. A primary site of metabolic liability in many piperidine-containing drugs is the carbon atoms adjacent to the nitrogen.[7] The N-benzyl group in our comparator is also a known site of N-dealkylation.[8]

The 7-oxaspiro[4.5]decan-2-one scaffold, lacking a nitrogen atom, is not susceptible to these common metabolic pathways. The lactone functionality is generally more stable to hydrolysis than an ester. The rigid, sp³-rich nature of the spirocycle may also shield other parts of a molecule from metabolic enzymes.[4] It is therefore predicted that the 7-oxaspiro[4.5]decan-2-one scaffold would exhibit superior metabolic stability.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Predicted metabolic pathways and outcomes.

Cell Permeability

Passive diffusion across cell membranes is crucial for the oral bioavailability and distribution of many drugs. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive permeability.[9]

Experimental Protocols for Head-to-Head Comparison

To provide a framework for the direct comparison of these scaffolds, detailed protocols for key in vitro assays are provided below.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compounds and positive controls (e.g., testosterone, verapamil) are prepared as 10 mM stock solutions in DMSO.

    • Liver microsomes (human or other species) are thawed on ice.

    • A 0.5 M phosphate buffer (pH 7.4) is prepared.

    • An NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.

  • Incubation:

    • In a 96-well plate, the test compound (final concentration 1 µM) is pre-incubated with liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-Point Sampling:

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is quenched by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression provides the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) is calculated from the half-life and microsomal protein concentration.

dot graph G { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for the Microsomal Stability Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Plate Preparation:

    • A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.

    • A 96-well acceptor plate is filled with buffer (e.g., PBS at pH 7.4).

  • Compound Addition:

    • The test compound is dissolved in buffer (typically with a small percentage of DMSO) and added to the donor plate wells.

  • Incubation:

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, the concentrations of the compound in both the donor and acceptor wells are determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.

dot graph G { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion and Future Directions

The piperidine scaffold remains a valuable tool in the medicinal chemist's arsenal, with a long history of success. However, the pursuit of drug candidates with improved properties necessitates the exploration of novel scaffolds. The 7-oxaspiro[4.5]decan-2-one framework represents a compelling alternative, offering the potential for enhanced metabolic stability and unique three-dimensional diversity.[3]

While the direct comparative experimental data for these two specific scaffolds is still emerging, the theoretical advantages and the supporting data for spirocycles in general suggest that 7-oxaspiro[4.5]decan-2-one and related structures are poised to play an increasingly important role in the future of drug discovery. The experimental protocols provided in this guide offer a clear path for researchers to conduct their own head-to-head comparisons and validate the potential of this promising new scaffold.

References

  • BenchChem. (2025). A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

  • HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. 105(1).
  • PubChem. (n.d.). N-Benzoyl-4-piperidone. Retrieved from [Link]

  • BenchChem. (2025). advantages of spirocyclic scaffolds over planar structures in drug discovery.
  • PubChem. (n.d.). Spiro(4.5)decan-2-one. Retrieved from [Link]

  • Google Patents. (2008).
  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • ChemWhat. (n.d.). N-Benzyl-4-piperidone CAS#: 3612-20-2.
  • PharmaCompass. (n.d.). N-Benzyl-4-piperidine.
  • Chemistry Stack Exchange. (2017). Synthesis of a spirocycle.
  • IRIS. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • mzCloud. (2018). N Benzyl 4 piperidone.
  • Molecules. (n.d.).
  • Sigma-Aldrich. (n.d.). 1,4-Dioxaspiro 4.5 decan-2-one 95 4423-79-4.
  • ResearchGate. (n.d.). Design, synthesis and cytotoxicity of novel N-benzylpiperidin-4-one oximes on human cervical cancer cells.
  • MDPI. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
  • Thermo Fisher Scientific. (n.d.). 1-Benzyl-4-piperidone 99 3612-20-2.
  • PubChemLite. (n.d.). 7-oxa-2-azaspiro[4.5]decan-1-one.
  • PubChemLite. (n.d.). 7-oxaspiro[4.5]decan-10-one.
  • BenchChem. (2024).
  • Fisher Scientific. (n.d.). N-Benzyl-4-piperidone, 99% 100 mL.
  • Scent.vn. (n.d.). 1-Oxaspiro[4.5]decan-2-one CAS# 699-61-6.
  • PMC. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • PubMed. (1987).
  • PubMed. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • BenchChem. (2025). stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions.
  • ResearchGate. (2016). (PDF) Synthesis of Curcumin Analogue, N-H and N-Benzil-4-Piperidone and their Cytotoxic Activity.
  • MDPI. (2023). 1,3,8-Triazaspiro[4.
  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • NextSDS. (n.d.). 7-oxa-2-azaspiro[4.
  • ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • EvitaChem. (n.d.). Buy 8-Hydroxy-1-oxaspiro[4.5]decan-2-one (EVT-14362814).
  • MDPI. (n.d.). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
  • J-GLOBAL. (n.d.). 1-Oxaspiro[4.

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 7-oxaspiro[4.5]decan-2-one

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 7-oxaspiro[4.5]decan-2-one (CAS: 2408971-09-3)[1]. In modern drug discovery, the integration of spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 7-oxaspiro[4.5]decan-2-one (CAS: 2408971-09-3)[1]. In modern drug discovery, the integration of spirocyclic scaffolds is driven by the "escaping flatland" paradigm—a strategic shift to replace planar aromatic rings with three-dimensional, sp3-rich bioisosteres to improve target selectivity, aqueous solubility, and metabolic stability[2].

However, the very physicochemical properties that make 7-oxaspiro[4.5]decan-2-one a highly desirable bioisostere—namely its lipophilicity and unique spatial geometry—also dictate its hazard profile. This guide provides a self-validating, causality-driven protocol for the safe handling, operation, and disposal of this spirocyclic ketone.

Risk Assessment & Hazard Causality

To establish a robust safety culture, laboratory personnel must understand why specific protective measures are required. The hazard profile of 7-oxaspiro[4.5]decan-2-one is intrinsically linked to its molecular structure:

  • Dermal Permeability (Skin Irrit. 2): The high fraction of sp3-hybridized carbons (Fsp3) and the lipophilic nature of the spiro[4.5]decane core facilitate rapid penetration of the stratum corneum. The ketone moiety can disrupt epidermal lipid bilayers, necessitating highly impermeable barrier protection[3].

  • Ocular Toxicity (Eye Irrit. 2A): The oxygen heteroatoms (both the cyclic ether and the ketone) act as strong hydrogen bond acceptors. Upon contact with the aqueous environment of the cornea, they induce rapid localized irritation and potential structural damage to ocular proteins.

  • Inhalation Risk (STOT SE 3): With a relatively low molecular weight (154.21 g/mol ), this compound exhibits sufficient volatility at ambient temperatures to pose an inhalation hazard. Vapor accumulation can cause respiratory tract irritation and mild central nervous system (CNS) depression[4].

Quantitative Hazard Data Summary
Hazard ClassificationGHS CodeScientific Rationale & Operational Implication
Skin Irritation Category 2 (H315)Lipophilic core penetrates skin rapidly; requires nitrile barriers with proven breakthrough resistance.
Eye Irritation Category 2A (H319)H-bond accepting oxygens react with corneal fluid; mandates unvented or indirectly vented chemical goggles.
Target Organ Toxicity STOT SE 3 (H335/336)Volatility leads to vapor accumulation; strictly limits handling to externally exhausted fume hoods.

Personal Protective Equipment (PPE) Matrix

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Hands Dual-layer Nitrile Gloves (≥0.12 mm thickness)Nitrile provides superior resistance to ketones compared to latex. Double-gloving ensures structural integrity if the outer layer is compromised by micro-abrasions during spatial manipulations.
Eyes/Face Indirectly Vented Chemical GogglesPrevents vapor intrusion and capillary action of splashed liquids, which standard safety glasses cannot stop.
Body Flame-Retardant (FR) Lab Coat & Chemical ApronMitigates the risk of static discharge igniting concentrated ketone vapors during bulk transfers.
Respiratory Half-Mask Respirator with Organic Vapor (OV) CartridgesRequired only during spill response outside of a fume hood to neutralize volatile organic vapors before inhalation.

Operational Plan: Step-by-Step Methodology

Every protocol below is designed as a self-validating system to ensure operational integrity before proceeding to the next step.

Phase 1: Engineering Controls & Setup

  • Fume Hood Calibration: Verify the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).

    • Causality: Velocities below 80 fpm fail to capture heavy ketone vapors, while velocities above 120 fpm create turbulent eddies that can blow the compound out of the sash.

    • Validation Step: Tape a 2-inch Kimwipe strip to the bottom of the sash. A continuous, gentle inward deflection validates proper directional airflow.

Phase 2: PPE Donning & Verification

  • Inspect nitrile gloves for micro-tears using the inflation method (trap air and squeeze).

  • Don the FR lab coat, ensuring cuffs are tucked inside the inner glove layer, with the outer glove pulled over the cuff to create a seamless barrier.

  • Secure chemical goggles, ensuring a flush seal against the face.

Phase 3: Dispensing & Handling

  • Static Elimination: Ground all metal spatulas and use anti-static weigh boats.

    • Causality: Ketone powders and vapors are susceptible to ignition from electrostatic discharge generated by friction during scooping.

  • Closed-System Transfer: Weigh the 7-oxaspiro[4.5]decan-2-one inside the fume hood. If transferring to an analytical balance outside the hood, seal the weigh boat inside a secondary secondary container (e.g., a capped centrifuge tube) before moving it.

  • Reaction Integration: When utilizing the ketone for downstream synthesis (e.g., reductive amination or Grignard addition), purge the reaction vessel with inert gas (N2 or Argon) to displace ambient oxygen and moisture, which can degrade the spirocyclic ether ring under strong Lewis acid conditions.

Spill Management & Disposal Plan

In the event of a breach, immediate containment is required to prevent vapor saturation.

Spill Response Protocol:

  • Isolate & Ventilate: Evacuate personnel from the immediate vicinity. Maximize fume hood exhaust and ensure room ventilation is active.

  • Don Emergency PPE: Equip the OV-cartridge half-mask respirator before approaching the spill.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth.

    • Causality: Never use sawdust or paper towels, as the high surface area combined with a volatile ketone creates a severe fire hazard.

  • Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture into a hazardous waste bag.

Waste Segregation & Disposal:

  • Unreacted Compound: Dispose of as Non-Halogenated Organic Waste .

  • Reacted Derivatives: If the compound has been subjected to halogenation (e.g., synthesizing 2-bromo-7-oxaspiro[4.5]decane for radical cyclization), the resulting waste must be strictly segregated into Halogenated Organic Waste to prevent explosive cross-reactions with acetone or other ketones in the waste stream[4].

Workflow Visualization

Workflow A Pre-Operation: Risk Assessment B PPE Donning: Nitrile, Goggles, Coat A->B C Engineering Controls: Fume Hood (>80 fpm) B->C D Handling & Weighing: Anti-static tools C->D E Spill Occurs? D->E F Spill Management: Vermiculite + OV Respirator E->F Yes G Waste Disposal: Non-Halogenated Bin E->G No F->G

Operational workflow and safety protocol for handling 7-oxaspiro[4.5]decan-2-one.

References

  • RSC Publishing - Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[6]heptanes. Available at:[Link]

  • NextSDS - 2-bromo-7-oxaspiro[4.5]decane Chemical Substance Information. Available at:[Link]

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